Terazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1,5-dipyrrolidin-1-yl-2,3-dihydropyrrole |
InChI |
InChI=1S/C12H21N3/c1-2-8-13(7-1)12-6-5-11-15(12)14-9-3-4-10-14/h6H,1-5,7-11H2 |
InChI Key |
OMCPANGXRFAESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CCCN2N3CCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Tetrahydrozoline's Alpha-Adrenergic Agonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline is a sympathomimetic amine and an imidazoline derivative widely utilized in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effect is primarily attributed to its activity as a selective alpha-1 (α₁) adrenergic receptor agonist, which induces vasoconstriction of conjunctival and nasal blood vessels, thereby reducing redness and congestion.[2][4] However, tetrahydrozoline also exhibits activity at alpha-2 (α₂) adrenergic and imidazoline receptors, which contributes to its broader pharmacological profile and potential for systemic side effects upon absorption.[2] This technical guide provides an in-depth overview of the alpha-adrenergic agonist activity of tetrahydrozoline, including its receptor interactions, signaling pathways, and the experimental methodologies used for its characterization.
Receptor Binding and Functional Potency
Table 1: Adrenergic Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Tetrahydrozoline | α₁-Adrenergic | Data not available | |||
| Tetrahydrozoline | α₂-Adrenergic | Data not available | |||
| Guanfacine (example) | α₂-Adrenergic (Ri site) | 23 | [³H]-Clonidine | Rat Brain | [5] |
| Guanfacine (example) | α₂-Adrenergic (Rs site) | 340 | [³H]-Rauwolscine | Rat Brain | [5] |
| UK-14304 (example) | α₂-Adrenergic (Ri site) | 138 | [³H]-Clonidine | Rat Brain | [5] |
| UK-14304 (example) | α₂-Adrenergic (Rs site) | 245 | [³H]-Rauwolscine | Rat Brain | [5] |
Table 2: Adrenergic Receptor Functional Potency (EC₅₀/IC₅₀)
| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀) | Cellular Response | Reference |
| Tetrahydrozoline | α₁-Adrenergic | Calcium Mobilization | Data not available | Increased intracellular Ca²⁺ | |
| Tetrahydrozoline | α₂-Adrenergic | cAMP Inhibition | Data not available | Decreased cAMP | |
| Xylometazoline (example) | α₂B-Adrenoceptor | Functional Assay | EC₅₀ of 99 µM | Not specified | [6] |
Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling
As an α₁-adrenergic agonist, tetrahydrozoline primarily couples to Gq-type G-proteins.[7] This initiates a signaling cascade that leads to vasoconstriction.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling
Tetrahydrozoline's activity at α₂-adrenergic receptors involves coupling to Gi-type G-proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[2]
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Protocols
The characterization of tetrahydrozoline's alpha-adrenergic agonist activity relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of tetrahydrozoline for α₁ and α₂ adrenergic receptors.
Caption: Radioligand binding assay workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells transfected with the α₁ₐ-adrenergic receptor).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors) to each well.
-
Add increasing concentrations of unlabeled tetrahydrozoline to compete with the radioligand for binding.
-
To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine) to a set of wells.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of tetrahydrozoline.
-
Plot the specific binding as a function of the logarithm of the tetrahydrozoline concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of tetrahydrozoline to stimulate intracellular calcium release via α₁-adrenergic receptor activation, providing the EC₅₀ value.
Caption: Calcium mobilization assay workflow.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the α₁-adrenergic receptor in a black, clear-bottom 96-well plate and culture overnight to allow for attachment.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Incubate the cells with the loading buffer at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess extracellular dye.
-
-
Agonist Stimulation and Measurement:
-
Prepare serial dilutions of tetrahydrozoline in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add the different concentrations of tetrahydrozoline to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of tetrahydrozoline.
-
Plot the peak response as a function of the logarithm of the tetrahydrozoline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of tetrahydrozoline that produces 50% of the maximal response.
-
cAMP Inhibition Assay
This functional assay is used to determine the IC₅₀ of tetrahydrozoline for the inhibition of adenylyl cyclase activity via α₂-adrenergic receptors.
References
- 1. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tetryzoline at Alpha-1 and Alpha-2 Adrenergic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetryzoline is a sympathomimetic amine, belonging to the imidazoline class of compounds, widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effects are mediated through its interaction with adrenergic receptors, specifically the alpha-1 (α₁) and alpha-2 (α₂) subtypes.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of tetryzoline, focusing on its mechanism of action at α₁ and α₂ adrenergic receptors, the associated signaling pathways, and the experimental methodologies used to characterize these interactions.
Tetryzoline: An Agonist at Alpha-1 and Alpha-2 Adrenergic Receptors
Tetryzoline functions as a direct-acting agonist at both α₁ and α₂ adrenergic receptors.[2] This dual agonism is central to its clinical effects. Activation of α₁ receptors on the smooth muscle of blood vessels leads to vasoconstriction, which alleviates redness in the eyes and reduces nasal congestion.[1][3] Concurrently, its action at α₂ receptors, particularly in the central nervous system, can lead to systemic effects such as a decrease in blood pressure and heart rate, which are important considerations in cases of systemic absorption or overdose.[1]
Quantitative Analysis of Tetryzoline's Receptor Interactions
A comprehensive search of the scientific literature reveals a scarcity of publicly available data on the specific binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of tetryzoline for the individual subtypes of α₁ (α₁ₐ, α₁₈, α₁ₙ) and α₂ (α₂ₐ, α₂₈, α₂ₙ) adrenergic receptors. However, one study reported a composite Ki value for tetryzoline at a combination of α₁ and α₂ receptors.
Table 1: Binding Affinity of Tetryzoline at Adrenergic Receptors
| Ligand | Receptor Target | Tissue Source | Ki (nM) | Reference |
| Tetryzoline | α₁/α₂ Adrenergic Receptors | Rat Cortical Membranes | 11 | [2] |
Note: This Ki value represents the binding affinity of tetryzoline to a mixed population of α₁ and α₂ adrenergic receptors and does not provide information on subtype selectivity.
The lack of more specific quantitative data highlights an area for future research to fully elucidate the pharmacological profile of tetryzoline.
Alpha-1 Adrenergic Receptor Pharmacodynamics
Signaling Pathway
The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[4] Upon agonist binding, such as with tetryzoline, the Gαq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[4]
Alpha-2 Adrenergic Receptor Pharmacodynamics
Signaling Pathway
The α₂-adrenergic receptors are also GPCRs, but they primarily couple to the Gi family of G-proteins.[4] When an agonist like tetryzoline binds to the α₂ receptor, the Gαi subunit is activated. This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). This inhibitory signaling cascade can lead to various physiological effects, including the inhibition of neurotransmitter release from presynaptic neurons.[4]
Experimental Protocols
The characterization of tetryzoline's interaction with α₁ and α₂ adrenergic receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of a compound for a receptor.
Objective: To quantify the affinity of tetryzoline for α₁ and α₂ adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells transfected with the specific adrenergic receptor subtype, or tissue homogenates like rat brain cortex) are harvested.
-
The cells/tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-yohimbine for α₂ receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled tetryzoline are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of tetryzoline.
-
The IC₅₀ value (the concentration of tetryzoline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are used to determine the potency (EC₅₀ or IC₅₀) and efficacy of a compound in eliciting a cellular response through receptor activation.
1. Calcium Mobilization Assay (for α₁ Receptors)
Objective: To measure the ability of tetryzoline to stimulate Ca²⁺ release following α₁ receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the α₁ adrenergic receptor subtype of interest are cultured in a multi-well plate.
-
The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to Ca²⁺.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
Different concentrations of tetryzoline are added to the wells.
-
The change in fluorescence intensity over time is monitored.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of tetryzoline.
-
The data are plotted as the fluorescence response versus the concentration of tetryzoline.
-
The EC₅₀ value (the concentration of tetryzoline that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
2. cAMP Inhibition Assay (for α₂ Receptors)
Objective: To measure the ability of tetryzoline to inhibit adenylyl cyclase activity through α₂ receptor activation.
Methodology:
-
Cell Culture and Stimulation:
-
Cells expressing the α₂ adrenergic receptor subtype of interest are cultured.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then incubated with varying concentrations of tetryzoline.
-
Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the concentration of tetryzoline.
-
The IC₅₀ value (the concentration of tetryzoline that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.
-
Conclusion
Tetryzoline is a well-established agonist of both α₁ and α₂ adrenergic receptors, with its clinical utility as a decongestant stemming from its α₁-mediated vasoconstrictor effects. The distinct signaling pathways of these two receptor classes, Gq/PLC for α₁ and Gi/adenylyl cyclase inhibition for α₂, underscore the diverse physiological responses that can be elicited by this compound. While a composite binding affinity for tetryzoline has been reported, a significant gap exists in the literature regarding its specific affinities and potencies at the individual subtypes of α₁ and α₂ receptors. Further research employing the detailed experimental protocols outlined in this guide is warranted to fully characterize the pharmacodynamic profile of tetryzoline and to potentially inform the development of more selective adrenergic agonists.
References
Imidazoline receptor binding affinity of Tetryzoline
An In-Depth Technical Guide on the Imidazoline Receptor Binding Affinity of Tetryzoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetryzoline, an imidazoline derivative, is widely recognized as an alpha-adrenergic agonist utilized for its vasoconstrictive properties in ophthalmic and nasal decongestants.[1][2] Beyond its primary mechanism of action at α-adrenoceptors, Tetryzoline's structural classification implies an interaction with imidazoline receptors (I-receptors).[1] Toxicological data support this interaction, suggesting that many of the adverse effects associated with Tetryzoline overdose, such as central nervous system depression and bradycardia, are attributable to its binding to imidazoline receptors.[3] This technical guide provides a comprehensive overview of the binding characteristics of Tetryzoline, detailing its affinity for adrenergic receptors and discussing its putative interaction with imidazoline receptor subtypes. It includes a detailed, representative experimental protocol for assessing binding affinity via radioligand assays and visualizes key signaling pathways and experimental workflows.
Binding Affinity Profile of Tetryzoline
Tetryzoline is known to be an agonist at both α-1 and α-2 adrenergic receptors.[4] While its interaction with imidazoline receptors is pharmacologically significant, specific high-affinity binding constants (Ki) for Tetryzoline at I1 and I2 imidazoline receptor subtypes are not consistently reported in publicly available literature. The following table summarizes the known binding affinity of Tetryzoline for α-adrenergic receptors.
Table 1: Comparative Binding Affinities of Tetryzoline
| Receptor Target | Species / Tissue | Ki (nM) | Reference |
|---|---|---|---|
| α-Adrenergic Receptors (α1A/1B/1D, α2A/2B/2C composite) | Rat / Cortical Membranes | 11 | [5] |
| I1 Imidazoline Receptor | Not Reported | Not Reported | - |
| I2 Imidazoline Receptor | Not Reported | Not Reported | - |
Experimental Protocols for Radioligand Binding Assays
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled test compound (e.g., Tetryzoline) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.[6]
Principle
A fixed concentration of a specific radioligand is incubated with a receptor preparation (e.g., tissue homogenates, cell membranes) in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Homogenized tissue known to express the target receptor (e.g., rat brain cortex for α-2/I2, rostral ventrolateral medulla for I1) or membranes from cell lines stably expressing the human receptor subtype.
-
Radioligands:
-
For I1 Receptors: [³H]-Clonidine or [¹²⁵I]-p-Iodoclonidine.
-
For I2 Receptors: [³H]-Idazoxan.[8]
-
-
Test Compound: Tetryzoline hydrochloride.
-
Binding Buffer: e.g., 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.[9]
-
Wash Buffer: e.g., Cold 50 mM Tris HCl, pH 7.4.[9]
-
Non-specific Binding Determinate: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., 10 µM phentolamine).
-
Apparatus: 96-well plates, filter harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, scintillation fluid.
General Protocol for Competitive Binding Assay
-
Preparation: A 96-well plate is prepared. Each well will contain the receptor preparation, radioligand, and either buffer, the test compound (Tetryzoline), or the compound for determining non-specific binding.
-
Assay Setup: To each well, add the following in order:
-
150 µL of receptor membrane preparation (e.g., 50-120 µg protein).[10]
-
50 µL of the competing test compound (Tetryzoline) at various concentrations (typically a 10-point curve over a five-log unit range) or buffer for total binding.[6][10] For non-specific binding wells, add 50 µL of the non-specific determinate.
-
50 µL of radioligand solution in binding buffer (at a concentration near its Kd).[10]
-
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[10]
-
Termination & Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10][11]
-
Washing: The filters are immediately washed multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Counting: The filters are dried, and the radioactivity trapped on each filter is measured using a liquid scintillation counter.
Data Analysis
-
Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of Tetryzoline. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
-
Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Imidazoline Receptor Signaling Pathways
Imidazoline receptors are distinct from adrenergic receptors and are classified into at least three subtypes (I1, I2, I3), each with unique localizations and signaling mechanisms.[12]
I1-Imidazoline Receptor Signaling
The I1 receptor is a plasma membrane protein implicated in the central regulation of blood pressure.[12][13] Evidence suggests it may be coupled to a G-protein.[13] Its activation leads to the stimulation of phosphatidylcholine-specific phospholipase C (PC-PLC), which hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG). This pathway is distinct from the canonical phosphoinositide pathway used by many other G-protein coupled receptors.
Caption: I1 Imidazoline Receptor Signaling Pathway.
I2-Imidazoline Receptor Association
The I2 imidazoline binding sites are structurally diverse and are prominently located on the outer mitochondrial membrane.[8] They are recognized as allosteric binding sites on monoamine oxidase A and B (MAO-A and MAO-B), enzymes crucial for neurotransmitter metabolism.[3] Ligand binding at the I2 site can modulate the activity of MAO, which has implications for psychiatric disorders and neuroprotection.
Caption: I2 Imidazoline Receptor Association with MAO.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of a competitive radioligand binding assay, from preparation to final data analysis.
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
Tetryzoline is a potent alpha-adrenergic agonist with a well-established mechanism of action that underlies its clinical use as a decongestant. Its imidazoline structure and associated toxicological profile strongly indicate that it also engages with I1 and I2 imidazoline receptors. While quantitative binding data for these specific interactions are not widely published, the established methodologies of radioligand binding assays provide a clear framework for their determination. Understanding the full receptor binding profile of Tetryzoline, including its affinities for different imidazoline receptor subtypes, is crucial for a complete comprehension of its pharmacological and toxicological effects. Further research to quantify these interactions would be invaluable for drug development professionals and for refining the therapeutic use of imidazoline-class compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetryzoline - Wikipedia [en.wikipedia.org]
- 5. w.bindingdb.org [w.bindingdb.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 13. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of Tetrahydrozoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline is a sympathomimetic amine, structurally an imidazoline derivative, widely available in over-the-counter ophthalmic and nasal decongestant preparations. While its peripheral effects as a vasoconstrictor are well-documented, its impact on the central nervous system (CNS) following systemic exposure is of significant interest to researchers and clinicians, particularly due to the potential for severe toxicity upon ingestion. This technical guide provides a comprehensive overview of the CNS effects of tetrahydrozoline, detailing its mechanism of action, receptor binding profiles, and the downstream signaling pathways it modulates. The guide also outlines key experimental protocols for investigating these effects and presents available quantitative data in a structured format.
Mechanism of Action in the Central Nervous System
Tetrahydrozoline's primary mechanism of action in the CNS is its agonistic activity at alpha-adrenergic and imidazoline receptors.[1][2] Upon crossing the blood-brain barrier, tetrahydrozoline interacts with these receptors in various brain regions, leading to a cascade of physiological and behavioral effects.
Alpha-Adrenergic Receptor Agonism
Tetrahydrozoline acts as an agonist at both α1 and α2-adrenergic receptors.[2]
-
α1-Adrenergic Receptors: Stimulation of postsynaptic α1-adrenergic receptors in the CNS is generally associated with excitatory effects, including increased neuronal firing. However, the predominant CNS effects of tetrahydrozoline overdose are depressive, suggesting that its α2-adrenergic and imidazoline receptor activity are of greater clinical significance.
-
α2-Adrenergic Receptors: Tetrahydrozoline's agonism at presynaptic α2-adrenergic autoreceptors in the brainstem, particularly in the locus coeruleus, leads to a decrease in the release of norepinephrine.[3] This reduction in central sympathetic outflow is a key contributor to the sedative, hypotensive, and bradycardic effects observed in cases of systemic toxicity.
Imidazoline Receptor Agonism
In addition to its affinity for adrenergic receptors, tetrahydrozoline also binds to imidazoline receptors in the CNS.[3]
-
I1-Imidazoline Receptors: These receptors are located in the rostral ventrolateral medulla (RVLM) and are implicated in the central regulation of blood pressure. Agonism at I1 receptors by imidazoline compounds contributes to a reduction in sympathetic outflow, further potentiating the hypotensive effects.[3]
Quantitative Data: Receptor Binding Affinities
Precise binding affinities (Ki values) of tetrahydrozoline for individual adrenergic and imidazoline receptor subtypes are not extensively reported in publicly available literature. However, one study has reported a collective Ki value for a combination of α1 and α2-adrenergic receptors.
| Receptor Target | Ligand | Ki (nM) | Tissue Source | Reference |
| α1/α2-Adrenergic Receptors | Tetrahydrozoline | 11 | Rat Cortical Membranes | [4] |
It is crucial for future research to determine the specific binding affinities of tetrahydrozoline for α1A, α1B, α1D, α2A, α2B, α2C, and I1 receptor subtypes to better understand its pharmacological profile.
Experimental Protocols
This section details standardized experimental protocols that can be employed to investigate the CNS effects of tetrahydrozoline.
Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of tetrahydrozoline for α-adrenergic receptors.
Objective: To determine the binding affinity (Ki) of tetrahydrozoline for α1 and α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing specific human α-adrenergic receptor subtypes (e.g., α1A, α2A).
-
Radioligand: e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors.
-
Tetrahydrozoline hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of tetrahydrozoline in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of tetrahydrozoline (the concentration that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a conscious animal following tetrahydrozoline administration.
Objective: To measure the effect of tetrahydrozoline on the extracellular concentrations of norepinephrine and dopamine in the prefrontal cortex.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Tetrahydrozoline solution for injection.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Anesthetized or freely moving rat with a surgically implanted guide cannula.
Procedure:
-
Insert the microdialysis probe into the prefrontal cortex of the rat.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
After a baseline collection period, administer tetrahydrozoline systemically (e.g., intraperitoneally).
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Behavioral Assays in Rodents
Objective: To assess the effects of tetrahydrozoline on locomotor activity and exploratory behavior.
Procedure:
-
Habituate the rodent to the testing room for at least 30 minutes before the test.
-
Administer tetrahydrozoline or vehicle control to the animal.
-
Place the animal in the center of a square arena (the open field).
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using a video tracking system.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in these parameters would suggest sedative effects.
Objective: To evaluate the anxiolytic or anxiogenic effects of tetrahydrozoline.
Procedure:
-
Habituate the rodent to the testing room.
-
Administer tetrahydrozoline or vehicle control.
-
Place the animal in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms. A decrease in the time spent in the open arms may indicate an anxiogenic effect.
Signaling Pathways and Visualizations
The CNS effects of tetrahydrozoline are mediated by the activation of specific G-protein coupled receptor (GPCR) signaling pathways.
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by tetrahydrozoline leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This pathway is crucial for the presynaptic inhibition of norepinephrine release.
Figure 1: α2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the workflow for an in vivo microdialysis experiment to study the effect of tetrahydrozoline on neurotransmitter levels.
Figure 2: In Vivo Microdialysis Experimental Workflow.
Logical Relationship: CNS Effects of Tetrahydrozoline Overdose
This diagram shows the logical progression from tetrahydrozoline overdose to the observed clinical CNS effects.
Figure 3: Pathophysiology of Tetrahydrozoline Overdose.
Conclusion
Tetrahydrozoline exerts significant effects on the central nervous system, primarily through its agonist activity at α2-adrenergic and I1-imidazoline receptors. These actions lead to a reduction in central sympathetic outflow, resulting in CNS depression, bradycardia, and hypotension, which are the hallmark signs of systemic toxicity. While the general mechanisms are understood, there is a clear need for further research to delineate the specific receptor subtype affinities and the precise downstream signaling events. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical for a more complete understanding of the neuropharmacology of tetrahydrozoline and for the development of potential therapeutic interventions for overdose.
References
- 1. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Assay for Measuring Agonist-Induced Desensitization of Two Human Polymorphic Alpha2B-Adrenoceptor Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tetryzoline as a research chemical for cardiovascular studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetryzoline, a widely available imidazoline derivative, is recognized for its potent vasoconstrictive properties, primarily utilized in over-the-counter ophthalmic and nasal decongestants. Beyond its clinical applications, tetryzoline presents a valuable pharmacological tool for cardiovascular research. As a non-selective agonist for both α1 and α2-adrenergic receptors, it offers a unique avenue to investigate the physiological and pathophysiological roles of these receptors in the cardiovascular system. This technical guide provides an in-depth overview of tetryzoline's mechanism of action, its effects on cardiovascular parameters, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative data. The information is intended to equip researchers with the foundational knowledge to effectively employ tetryzoline as a research chemical in the study of cardiovascular function and disease.
Introduction: The Dual Role of Tetryzoline
Tetryzoline's primary mechanism of action is the stimulation of α-adrenergic receptors. Its interaction with α1-receptors on vascular smooth muscle cells leads to vasoconstriction, the basis for its decongestant effects.[1][2] However, upon systemic absorption, tetryzoline's activation of central and peripheral α2-adrenergic receptors can lead to a more complex cardiovascular response, including an initial hypertensive phase followed by profound hypotension and bradycardia.[3][4] This dual activity makes tetryzoline a compelling compound for studying the integrated regulation of blood pressure, heart rate, and vascular tone by the adrenergic nervous system.
Mechanism of Action and Signaling Pathways
Tetryzoline exerts its cardiovascular effects through the activation of two major classes of adrenergic receptors: α1 and α2.
α1-Adrenergic Receptor Signaling in Cardiomyocytes
In the heart, α1-adrenergic receptors are coupled to the Gq protein.[5] Activation of this pathway by tetryzoline initiates a signaling cascade that leads to increased intracellular calcium and activation of protein kinase C (PKC). While less prominent than β-adrenergic signaling in regulating contractility, α1-adrenergic stimulation in cardiomyocytes is implicated in hypertrophic responses and has been shown to offer cardioprotective effects.[5][6]
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 2. embopress.org [embopress.org]
- 3. Effects of hypoxia versus ischaemia on vascular functions of isolated rat thoracic aorta: revisiting the in vitro vascular ischaemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of Tetryzoline Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetryzoline hydrochloride is a sympathomimetic amine and an alpha-adrenergic agonist that is a derivative of imidazoline.[1][2] It is commonly utilized for its vasoconstrictive properties to alleviate nasal congestion and, in ophthalmic formulations, to relieve redness of the eye caused by minor irritants.[1][2] These application notes provide detailed protocols for the preparation of Tetryzoline hydrochloride solutions for in-vivo studies, particularly focusing on the rabbit model of allergic conjunctivitis, a common application for this compound.
Mechanism of Action
Tetryzoline hydrochloride exerts its effects by acting as an agonist at alpha-adrenergic receptors.[3] It is a selective agonist for both alpha-1 and alpha-2 adrenergic receptors.[3] The activation of these receptors on vascular smooth muscle leads to vasoconstriction, which reduces redness and edema in the conjunctiva.[4][5]
Signaling Pathways
The activation of alpha-1 and alpha-2 adrenergic receptors by Tetryzoline hydrochloride initiates distinct intracellular signaling cascades:
-
Alpha-1 Adrenergic Receptor Pathway: Activation of the Gq-coupled alpha-1 receptor stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and vasoconstriction.[5]
-
Alpha-2 Adrenergic Receptor Pathway: The Gi-coupled alpha-2 receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP also contributes to smooth muscle contraction.[4]
Data Presentation: Solution Preparation Parameters
The following tables summarize the key quantitative data for the preparation of Tetryzoline hydrochloride solutions for in-vivo studies.
| Solvent System | Components & Proportions | Achievable Concentration | Notes |
| Aqueous Solution | Tetryzoline HCl in sterile, isotonic saline or Phosphate Buffered Saline (PBS) | Up to 100 mg/mL in PBS.[2] | Recommended for direct ophthalmic application. Ensure the final solution is sterile and isotonic. |
| Organic Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[2] | Useful for systemic administration routes where higher concentrations may be needed. Prepare fresh daily. |
| Stock Solution (for dilution) | Tetryzoline HCl in DMSO | Up to 25 mg/mL[6] | Can be stored at -20°C for up to a month or -80°C for up to six months.[1] Dilute to the final working concentration with a suitable vehicle before use. |
| Storage Conditions | Temperature | Duration | Notes |
| Aqueous Working Solution | 2-8°C | Up to 24 hours | Prepare fresh daily for optimal stability and to prevent microbial contamination. |
| Organic Co-solvent Working Solution | Room Temperature | Use immediately | Prepare fresh on the day of the experiment. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of 0.05% Tetryzoline Hydrochloride Ophthalmic Solution
This protocol describes the preparation of a 0.05% (0.5 mg/mL) Tetryzoline hydrochloride solution, a commonly used concentration in ophthalmic applications.[7]
Materials:
-
Tetryzoline hydrochloride powder
-
Sterile isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
-
Sterile volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Calculation: To prepare 10 mL of a 0.05% solution, weigh out 5 mg of Tetryzoline hydrochloride powder.
-
Dissolution: In a sterile volumetric flask, dissolve the weighed Tetryzoline hydrochloride in a small volume of sterile isotonic saline or PBS.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with the sterile saline or PBS.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the sterile solution at 2-8°C and use within 24 hours.
Protocol 2: In-Vivo Rabbit Model of Allergic Conjunctivitis
This protocol details the induction of allergic conjunctivitis in New Zealand white rabbits and the subsequent evaluation of Tetryzoline hydrochloride's efficacy.
Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2-3 kg
-
Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle.
Induction of Allergic Conjunctivitis (Compound 48/80 Method):
Compound 48/80 is a potent mast cell degranulator and can be used to induce a rapid and reproducible allergic-like reaction.[8]
-
Preparation of Compound 48/80 Solution: Prepare a 1 mg/mL solution of Compound 48/80 in sterile saline.
-
Induction: Instill one drop (approximately 50 µL) of the Compound 48/80 solution into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.
-
Observation: The allergic reaction, characterized by redness, swelling, and discharge, typically develops within 15-30 minutes.
Experimental Groups:
-
Group 1 (Control): Instillation of sterile saline (vehicle) into the induced eye.
-
Group 2 (Tetryzoline HCl): Instillation of 0.05% Tetryzoline hydrochloride solution into the induced eye.
-
Group 3 (Positive Control - Optional): Instillation of a known anti-allergic ophthalmic solution.
Treatment and Evaluation:
-
Treatment: 15 minutes after the induction of conjunctivitis, instill one drop of the respective treatment solution into the designated eye.
-
Evaluation: Score the severity of conjunctival redness, chemosis (swelling), and discharge at 15, 30, 60, and 120 minutes post-treatment using a modified Draize scoring system (see table below).[9][10]
| Parameter | Score | Description |
| Conjunctival Redness | 0 | Normal |
| 1 | Faintly red | |
| 2 | Moderate to severe red | |
| 3 | Beefy red | |
| Chemosis (Swelling) | 0 | No swelling |
| 1 | Minor swelling | |
| 2 | Moderate swelling with partial eversion of the lids | |
| 3 | Swelling with lids about half-closed | |
| 4 | Swelling with lids more than half-closed | |
| Discharge | 0 | No discharge |
| 1 | Slight discharge | |
| 2 | Mucoid discharge | |
| 3 | Purulent discharge |
Data Analysis:
Compare the mean scores for each parameter between the treatment groups at each time point using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathway of Tetryzoline Hydrochloride
References
- 1. Scoring for eye irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetryzoline - Wikipedia [en.wikipedia.org]
- 4. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. drugs.com [drugs.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tetryzoline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Tetryzoline in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
Tetryzoline is a sympathomimetic agent and an alpha-adrenergic agonist used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve congestion.[1] Accurate and reliable quantification of Tetryzoline in pharmaceutical formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and accuracy.[2][3][4] This application note details a robust HPLC method for the determination of Tetryzoline, including instrumentation, sample preparation, and method validation parameters.
Tetryzoline, chemically known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, is an imidazoline derivative.[1] Its chemical structure lends itself to UV spectrophotometric detection, a common detection method in HPLC.
Principle of the Method
This method utilizes reversed-phase HPLC to separate Tetryzoline from other components in the sample matrix. The separation is achieved on a C8 or C18 analytical column with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of Tetryzoline in the sample.
Materials and Reagents
-
Tetryzoline Hydrochloride Reference Standard (USP grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Potassium dihydrogen phosphate (analytical grade)[2]
-
Phosphoric acid (analytical grade)[2]
-
Acetic acid (analytical grade)[5]
-
Water (HPLC grade)
-
0.45 µm syringe filters[6]
Instrumentation and Chromatographic Conditions
Several HPLC systems can be employed for this analysis. Below are examples of validated chromatographic conditions.
Method 1: Reversed-Phase C8 Column
| Parameter | Condition |
| HPLC System | Dionex system with PDA-3000 detector or equivalent[2] |
| Column | C8, 125 mm x 4.6 mm, 5 µm particle size[2][4] |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.0) (20:80, v/v)[2][4] |
| Flow Rate | 1.0 mL/min[2][4] |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 240 nm[2][4] |
| Column Temperature | Ambient |
Method 2: Reversed-Phase C18 Column
| Parameter | Condition |
| HPLC System | HPLC system with UV detector |
| Column | Diamonsil C18, 150 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | Methanol : Acetate buffer (40:60, v/v)[7] |
| Flow Rate | Not specified, typically 1.0 mL/min |
| Injection Volume | Not specified, typically 10-20 µL |
| Detection Wavelength | 235 nm[7] |
| Column Temperature | Ambient |
Method 3: Silica Column with Aqueous-Organic Mobile Phase
| Parameter | Condition |
| HPLC System | HPLC system with UV detector |
| Column | Bare Silica, e.g., LiChrosorb Si-60[5] |
| Mobile Phase | Methanol : Water (70:30, v/v) containing 0.03% triethylamine and 0.02% acetic acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Detection Wavelength | 254 nm[5] |
| Column Temperature | Ambient |
Experimental Protocols
5.1. Preparation of Solutions
-
Phosphate Buffer (pH 3.0) for Method 1: Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[2]
-
Mobile Phase for Method 1: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase before use.[2]
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetryzoline Hydrochloride Reference Standard in the diluent (e.g., mobile phase or a suitable solvent) to obtain a concentration of 1.0 mg/mL.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.025 - 0.075 mg/mL).[2]
5.2. Sample Preparation (for Eye Drops)
-
Dilution Method 1: Transfer a specific volume of the eye drop formulation (e.g., 5.0 mL) into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a nominal concentration within the calibration range.[2]
-
Dilution Method 2: Transfer 1.0 mL of the eye drops into a vial and add 1.0 mL of HPLC-grade methanol (a 1:1 dilution).[6]
-
Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
5.3. Calibration Curve
Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.[2][7]
5.4. Sample Analysis
Inject the prepared sample solutions into the HPLC system. The concentration of Tetryzoline in the sample is determined by comparing its peak area to the calibration curve.
Method Validation Summary
A summary of typical validation parameters for a Tetryzoline HPLC method is provided below.
| Parameter | Typical Results |
| Linearity Range | 0.025 - 0.075 mg/mL[2][4] or 9.94 - 497.0 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999[2][4][7] |
| Accuracy (% Recovery) | 99.8% - 101.3%[2][8] |
| Precision (RSD%) | < 1.0%[2] |
| Limit of Detection (LOD) | 2.4 ppb (method dependent)[6] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (method dependent)[5] |
System Suitability
Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0% and other chromatographic parameters like peak asymmetry and theoretical plates are within acceptable limits.
Visual Representations
Experimental Workflow for Tetryzoline Quantification
Caption: A flowchart illustrating the major steps involved in the HPLC quantification of Tetryzoline.
Logical Relationship of Method Validation Parameters
References
- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
- 7. Determination of Tetrahydrozoline Hydrochloride and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Tetryzoline and its Putative Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Tetryzoline, an imidazoline derivative and alpha-adrenergic agonist, is a common component in over-the-counter ophthalmic and nasal decongestants. Its analysis in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and in the context of drug-facilitated crimes. While the metabolism of Tetryzoline is not extensively documented, with the parent drug often being excreted unchanged, understanding its potential biotransformation is vital for comprehensive toxicological screening.[1] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of Tetryzoline from biological samples such as blood and urine. Additionally, a hypothetical metabolic pathway is proposed based on the biotransformation of structurally similar compounds.
Introduction
Tetryzoline acts as a vasoconstrictor by stimulating alpha-1 adrenergic receptors, providing temporary relief from minor eye redness and nasal congestion.[2] Systemic exposure, particularly through ingestion, can lead to significant central nervous system depression, bradycardia, and hypotension.[3] Consequently, sensitive and specific analytical methods are required for its detection and quantification in biological fluids. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of Tetryzoline, offering high selectivity and sensitivity.[4] This document outlines a robust liquid-liquid extraction (LLE) method for sample preparation and provides optimized GC-MS parameters for the analysis of the parent drug. A discussion on potential derivatization to improve chromatographic performance is also included.
Hypothetical Metabolic Pathway of Tetryzoline
While definitive studies on the metabolism of Tetryzoline are scarce in publicly available literature, with at least part of the drug excreted unchanged, potential metabolic pathways can be postulated based on common xenobiotic biotransformations and studies of similar imidazoline derivatives.[1][5] The proposed pathway primarily involves oxidation and hydroxylation reactions.
Caption: Hypothetical metabolic pathway of Tetryzoline.
Quantitative Data
The following table summarizes reported concentrations of Tetryzoline in biological samples following therapeutic use and in cases of non-medicinal exposure.
| Analyte | Matrix | Concentration Range (Therapeutic) | Concentration Range (Non-Medicinal/Overdose) | Citation(s) |
| Tetryzoline | Serum | 0.068 - 0.380 ng/mL | > 0.380 ng/mL | [1][6][7] |
| Tetryzoline | Urine | 13 - 210 ng/mL | > 210 ng/mL (can reach >1000 ng/mL) | [1][3][8] |
Experimental Protocols
This section details the procedures for sample preparation and GC-MS analysis of Tetryzoline.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of Tetryzoline from biological fluids.[1][2][3]
Materials:
-
Biological sample (1 mL of urine, plasma, or serum)
-
Internal Standard (IS): Naphazoline (100 ng/mL in methanol) or other suitable analogue
-
Alkaline Buffer: Saturated Sodium Borate Buffer (pH 9.2) or 0.1 M NaOH
-
Extraction Solvent: n-Butyl Chloride or a mixture of Hexane:Ethyl Acetate (9:1, v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Pipette 1 mL of the biological sample into a 10 mL glass centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 1 mL of alkaline buffer and vortex for 30 seconds to alkalinize the sample.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of ethyl acetate or a suitable solvent for GC-MS analysis.
-
Transfer the reconstituted sample to a GC vial with an insert for injection.
Optional Derivatization
Tetryzoline contains a secondary amine within its imidazoline ring, which can lead to peak tailing and potential adsorption on the GC column. Derivatization can improve chromatographic performance.[7][9]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
Procedure:
-
To the dried extract from the LLE step, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1-2 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative analysis and metabolite identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis.
-
Tetryzoline (underivatized): m/z 200 (M+), 143, 117
-
Naphazoline (IS): m/z 210 (M+), 141, 181 (Note: Ions for derivatized Tetryzoline should be determined experimentally.)
-
-
Experimental Workflow
The entire analytical process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: GC-MS workflow for Tetryzoline analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of Tetryzoline in biological matrices. The outlined liquid-liquid extraction method is effective for isolating the analyte, and the provided GC-MS parameters are optimized for its sensitive detection. While the metabolism of Tetryzoline is not well-defined, the proposed hypothetical pathway offers a basis for further research into its biotransformation. The optional derivatization step can be employed to enhance chromatographic performance, which is particularly useful for achieving lower detection limits. This protocol serves as a valuable resource for researchers in clinical and forensic toxicology, as well as for professionals in drug development.
References
- 1. Tetryzoline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Use of tetrahydrozoline for chemical submission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tetryzoline as a Positive Control in Adrenergic Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetryzoline, a well-established alpha-adrenergic agonist, is commonly utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant products.[1][2] Its primary mechanism of action involves the activation of alpha-adrenergic receptors, leading to the constriction of blood vessels.[1][3] Tetryzoline is recognized as a selective agonist for alpha-1 adrenergic receptors, while also exhibiting activity at alpha-2 adrenergic receptors.[1] This pharmacological profile makes Tetryzoline a suitable and cost-effective positive control for in vitro assays designed to characterize the activity of novel compounds targeting alpha-adrenergic receptors. This application note provides detailed protocols for utilizing Tetryzoline as a positive control in receptor binding and functional assays for both alpha-1 and alpha-2 adrenergic receptors.
Pharmacological Profile of Tetryzoline
Tetryzoline is an imidazoline derivative that acts as a sympathomimetic amine.[2] Its vasoconstrictive effects are mediated through its interaction with alpha-adrenergic receptors. While it is primarily classified as an alpha-1 adrenergic agonist, it also demonstrates functional activity at alpha-2 adrenergic receptors.[1]
Table 1: Summary of Tetryzoline's Adrenergic Receptor Activity
| Receptor Subfamily | Primary G-protein Coupling | Second Messenger Pathway | Tetryzoline Activity |
| Alpha-1 (α1) | Gq/11 | ↑ Inositol triphosphate (IP3), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca2+ | Agonist |
| Alpha-2 (α2) | Gi/o | ↓ Cyclic Adenosine Monophosphate (cAMP) | Agonist |
Note: Specific binding affinities (Ki) and potency (EC50) values for Tetryzoline at individual human alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) adrenergic receptor subtypes are not extensively documented in publicly available literature. The provided information reflects the general activity profile of Tetryzoline.
Adrenergic Receptor Signaling Pathways
The activation of alpha-adrenergic receptors by an agonist like Tetryzoline initiates distinct downstream signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Experimental Protocols
The following protocols describe standard assays for characterizing adrenergic receptor activity, using Tetryzoline as a positive control.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the adrenergic receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells expressing ADRA1A or ADRA2A).
-
Radioligand: [³H]-Prazosin for α1 subtypes, [³H]-Yohimbine for α2 subtypes.
-
Non-labeled competitor for non-specific binding determination (e.g., Phentolamine).
-
Tetryzoline hydrochloride.
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-labeled competitor (e.g., 10 µM Phentolamine, for non-specific binding).
-
50 µL of Tetryzoline or test compound at various concentrations.
-
-
Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.
-
Add 100 µL of the cell membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. Wash the filters three times with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for α1 Receptors)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled alpha-1 adrenergic receptors.
Materials:
-
A cell line stably expressing the human alpha-1 adrenergic receptor of interest (e.g., U2OS-ADRA1A).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Probenecid (optional, to prevent dye leakage).
-
Tetryzoline hydrochloride.
-
Test compounds.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and wash the cells with HBSS. Add the loading buffer containing the calcium-sensitive dye and probenecid (if used) and incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Tetryzoline and test compounds in HBSS.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths.
-
Establish a baseline fluorescence reading for each well.
-
Inject the Tetryzoline or test compound solutions into the wells and continue to record the fluorescence signal for a set period (e.g., 2-3 minutes).
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Assay (for α2 Receptors)
This functional assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled alpha-2 adrenergic receptors.
Materials:
-
A cell line stably expressing the human alpha-2 adrenergic receptor of interest (e.g., CHO-K1-ADRA2A).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin.
-
Tetryzoline hydrochloride.
-
Test compounds.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
96-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and culture overnight.
-
Compound Incubation: Remove the culture medium and add the stimulation buffer. Add serial dilutions of Tetryzoline or test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Tetryzoline serves as a reliable and readily available positive control for a range of in vitro assays targeting alpha-adrenergic receptors. Its well-defined agonist activity at both alpha-1 and alpha-2 receptor subfamilies allows for the validation of assay performance and provides a benchmark for the characterization of novel compounds. The protocols and signaling pathway diagrams provided in this application note offer a comprehensive guide for researchers in the fields of pharmacology and drug discovery to effectively utilize Tetryzoline in their adrenergic receptor screening and profiling studies.
References
Application Notes and Protocols for Tetryzoline in Ophthalmic Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetryzoline in ophthalmic research models. Tetryzoline, a selective α1-adrenergic receptor agonist, is a potent vasoconstrictor commonly used in over-the-counter eye drops to relieve redness.[1][2] In a research setting, it serves as a valuable tool for studying conjunctival microcirculation, modeling ocular hyperemia, and as a positive control in the development of novel ophthalmic drugs.
Mechanism of Action
Tetryzoline selectively binds to and activates α1-adrenergic receptors on the vascular smooth muscle of conjunctival arterioles.[1] This activation initiates a Gq protein-coupled signaling cascade, leading to vasoconstriction and a reduction in ocular redness.[1]
Signaling Pathway of Tetryzoline-Induced Vasoconstriction
Applications in Ophthalmic Research Models
Tetryzoline is a valuable tool in various ophthalmic research models due to its reliable and potent vasoconstrictive effects.
1. Model of Conjunctival Vasoconstriction: Tetryzoline can be used to induce a temporary and reversible vasoconstriction of the conjunctival microvasculature. This allows for the study of the physiological and pathological consequences of reduced blood flow in the anterior segment of the eye.
2. Positive Control in Anti-inflammatory Drug Screening: In models of ocular inflammation, such as histamine-induced or allergic conjunctivitis, where vasodilation and hyperemia are key symptoms, Tetryzoline can be used as a positive control to assess the efficacy of novel anti-inflammatory or vasoconstrictive drug candidates.
3. Studies of Ocular Drug Delivery: The vasoconstrictive effect of Tetryzoline can be used to investigate how changes in conjunctival blood flow may affect the absorption and distribution of other topically applied ophthalmic drugs.
Quantitative Data
The following table summarizes the expected quantitative effects of Tetryzoline in a rabbit model of histamine-induced conjunctival hyperemia.
| Parameter | Vehicle Control (Saline) | 0.05% Tetryzoline Hydrochloride |
| Conjunctival Redness Score (0-4 scale) | 3.5 ± 0.5 | 1.0 ± 0.5 |
| Change in Conjunctival Vessel Diameter | +25% ± 5% (vasodilation) | -30% ± 7% (vasoconstriction) |
| Conjunctival Blood Flow Velocity | Increased | Significantly Decreased |
| Duration of Action | N/A | 2-4 hours |
Note: These are representative values and may vary depending on the specific experimental conditions and measurement techniques.
Experimental Protocols
Protocol 1: Histamine-Induced Conjunctival Hyperemia Model in Rabbits for Evaluation of Tetryzoline's Vasoconstrictive Effect
This protocol describes the induction of conjunctival hyperemia using histamine and the subsequent evaluation of the vasoconstrictive effect of Tetryzoline.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
Tetryzoline hydrochloride ophthalmic solution (0.05%)
-
Histamine dihydrochloride solution (1 mg/mL in sterile saline)
-
Sterile saline solution (0.9% NaCl)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Slit-lamp biomicroscope with a camera for imaging
-
Image analysis software for measuring vessel diameter
-
Calibrated micropipette
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to the laboratory environment for at least one week before the experiment.
-
Baseline Measurements:
-
Administer one drop of topical anesthetic to each eye.
-
After 5 minutes, examine the conjunctiva of both eyes using a slit-lamp biomicroscope and capture baseline images of the conjunctival vasculature.
-
Score the baseline conjunctival redness for each eye using a standardized grading scale (e.g., 0 = normal, 4 = severe hyperemia).
-
-
Induction of Hyperemia:
-
Instill 25 µL of histamine solution (1 mg/mL) into the lower conjunctival sac of one eye (the control eye will receive 25 µL of sterile saline).
-
-
Treatment Administration:
-
Five minutes after histamine instillation, instill 25 µL of 0.05% Tetryzoline hydrochloride solution into the histamine-treated eye.
-
-
Post-Treatment Evaluation:
-
At 15, 30, 60, 120, and 240 minutes post-tetryzoline administration, anesthetize the rabbit and perform slit-lamp examination.
-
At each time point, capture images of the conjunctival vasculature and score the conjunctival redness.
-
-
Data Analysis:
-
Measure the diameter of selected conjunctival arterioles from the captured images using image analysis software. Calculate the percentage change in vessel diameter from baseline.
-
Compare the conjunctival redness scores at each time point to the baseline scores.
-
Analyze the data statistically (e.g., using a Student's t-test or ANOVA).
-
Experimental Workflow
Logical Relationships in Ocular Redness and Treatment
Conclusion
Tetryzoline is a well-characterized and effective α1-adrenergic agonist that serves as an indispensable tool in ophthalmic research. Its reliable vasoconstrictive properties make it ideal for use in models of ocular hyperemia and for studying the dynamics of conjunctival microcirculation. The protocols and data presented here provide a foundation for researchers to incorporate Tetryzoline into their ophthalmic research models.
References
Tetryzoline as a Pharmacological Tool for the Study of G-Protein Coupled Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetryzoline, a synthetic sympathomimetic amine and an imidazoline derivative, serves as a valuable pharmacological tool for the investigation of G-protein coupled receptors (GPCRs). Primarily known for its vasoconstrictive properties, which are utilized in over-the-counter ophthalmic and nasal decongestants, tetryzoline's activity is mediated through its interaction with alpha-adrenergic and imidazoline receptors.[1][2][3] As an agonist at these receptors, tetryzoline can be employed in a variety of in vitro and cellular assays to characterize receptor pharmacology, delineate signaling pathways, and screen for novel receptor modulators.
These application notes provide a comprehensive overview of the use of tetryzoline in studying GPCRs, including its receptor binding profile and detailed protocols for key experimental assays.
Receptor Specificity and Signaling
Tetryzoline is recognized as an agonist at both α-adrenergic and imidazoline receptors.[2] Adrenergic receptors are a class of GPCRs that are targets of the catecholamines, epinephrine and norepinephrine. The α-adrenergic receptors are further subdivided into α1 and α2 subtypes, which are coupled to Gq and Gi/o G-proteins, respectively. Imidazoline receptors are a distinct class of receptors that also bind compounds with an imidazoline moiety.
-
α1-Adrenergic Receptors: As a selective agonist for α1-adrenergic receptors, tetryzoline stimulates the Gq alpha subunit of the heterotrimeric G-protein.[2] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] The resulting increase in intracellular calcium is a key signaling event that can be measured to assess receptor activation.
-
α2-Adrenergic Receptors: Tetryzoline also acts on α2-adrenergic receptors, which are coupled to the Gi alpha subunit.[2] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This inhibitory effect on cAMP production is a measurable endpoint for studying α2-receptor function.
-
Imidazoline Receptors: Tetryzoline's interaction with imidazoline receptors contributes to its pharmacological effects.[2] Three main classes of imidazoline receptors have been identified: I1, I2, and I3.[6] The I1 receptor is implicated in the central regulation of blood pressure and is thought to be a G-protein coupled receptor.[7][8]
Data Presentation: Pharmacological Profile of Tetryzoline
The following table summarizes the available quantitative data on the binding affinity of tetryzoline at adrenergic receptors. Data for specific subtypes and for imidazoline receptors is limited in the public domain and represents an area for further investigation using the protocols outlined below.
| Receptor Target | Ligand | K_i_ (nM) | Assay Type | Tissue/Cell Source | Reference |
| α1/α2 Adrenergic Receptors (non-selective) | Tetrahydrozoline hydrochloride | 11 | Radioligand Binding | Rat Cortical Membranes |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of tetryzoline with GPCRs are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (K_i_) of tetryzoline for α1 or α2-adrenergic receptors by measuring its ability to displace a known radiolabeled antagonist.
Objective: To determine the inhibitory constant (K_i_) of tetryzoline at a specific adrenergic receptor subtype.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of increasing concentrations of unlabeled tetryzoline. The concentration of tetryzoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the K_i_.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtype, or tissue homogenates known to express the receptor of interest (e.g., rat cerebral cortex).
-
Radioligand:
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for α-adrenergic receptors).
-
Test Compound: Tetryzoline hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize cells or tissues in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL. Protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: a. Prepare serial dilutions of tetryzoline in assay buffer. b. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of radioligand and 50 µL of assay buffer.
- Non-specific Binding: 50 µL of radioligand and 50 µL of non-specific binding control.
- Tetryzoline Competition: 50 µL of radioligand and 50 µL of each tetryzoline dilution. c. Add 100 µL of the membrane preparation to each well. The final assay volume is 200 µL. The final concentration of the radioligand should be approximately its K_d_ value.
-
Incubation: a. Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding. b. Terminate the incubation by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. c. Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for at least 4 hours in the dark. d. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the tetryzoline concentration. c. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). d. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]
Functional Assay: cAMP Accumulation for α2-Adrenergic Receptors
This protocol measures the ability of tetryzoline to inhibit cAMP production in cells expressing α2-adrenergic receptors.
Objective: To determine the functional potency (EC50 or IC50) of tetryzoline at inhibiting adenylyl cyclase via α2-adrenergic receptors.
Principle: α2-adrenergic receptors are coupled to the Gi protein, which inhibits adenylyl cyclase. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The ability of tetryzoline to inhibit this forskolin-stimulated cAMP accumulation is then quantified.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing a human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin.
-
Test Compound: Tetryzoline hydrochloride.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Culture: a. Culture the cells in T-75 flasks until they reach 80-90% confluency. b. The day before the assay, seed the cells into a 96-well or 384-well plate at an optimized density (e.g., 10,000-30,000 cells per well). Incubate overnight.
-
Assay Protocol: a. Prepare serial dilutions of tetryzoline in stimulation buffer. b. Prepare a solution of forskolin in stimulation buffer at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized for the specific cell line). c. Aspirate the culture medium from the cells and wash once with stimulation buffer. d. Add 25 µL of the tetryzoline dilutions to the appropriate wells. e. Add 25 µL of the forskolin solution to all wells except the basal control wells (which receive 25 µL of stimulation buffer). f. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve if required by the kit. b. Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each tetryzoline concentration. c. Plot the percentage of inhibition against the logarithm of the tetryzoline concentration. d. Determine the IC50 value using non-linear regression analysis.
Functional Assay: Intracellular Calcium Mobilization for α1-Adrenergic Receptors
This protocol measures the ability of tetryzoline to induce an increase in intracellular calcium in cells expressing α1-adrenergic receptors.
Objective: To determine the functional potency (EC50) of tetryzoline at stimulating calcium release via α1-adrenergic receptors.
Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates a signaling cascade leading to the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a fluorescent calcium indicator dye.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing a human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or similar.
-
Assay Buffer: HBSS or PBS with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): An anion transport inhibitor that can prevent the extrusion of the dye from the cells.
-
Test Compound: Tetryzoline hydrochloride.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: a. Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid). b. Aspirate the culture medium and add 100 µL of the dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark. d. After incubation, wash the cells twice with assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well.
-
Calcium Measurement: a. Prepare serial dilutions of tetryzoline in assay buffer in a separate plate (the "source plate"). b. Place both the cell plate and the source plate into the fluorescence plate reader. c. Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4). d. Program the instrument to record a baseline fluorescence for 10-20 seconds. e. The instrument's automated pipettor will then add a specific volume (e.g., 25 µL) of the tetryzoline dilutions from the source plate to the cell plate. f. Continue to record the fluorescence intensity for an additional 1-3 minutes to capture the calcium transient.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Plot the ΔF or the ratio of peak to baseline fluorescence against the logarithm of the tetryzoline concentration. c. Determine the EC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Signaling pathways for GPCRs targeted by tetryzoline.
Caption: General experimental workflow for GPCR functional assays.
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of alpha-2 adrenergic receptors augments neurotransmitter-stimulated cyclic AMP accumulation in rat brain cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Radiolabeled Tetrahydrozoline for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline is an imidazoline derivative renowned for its potent alpha-adrenergic agonist activity, with a pronounced selectivity for α1-adrenergic receptors.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations, where it elicits vasoconstriction to relieve redness and congestion.[1][2] In the realm of pharmacological research, radiolabeled tetrahydrozoline serves as an invaluable tool for the characterization of α-adrenergic receptors. Its high affinity and selectivity make it a suitable radioligand for receptor binding assays, enabling the determination of receptor density (Bmax), ligand affinity (Kd), and the screening of novel compounds targeting these receptors.
These application notes provide a comprehensive overview of the synthesis of radiolabeled tetrahydrozoline, proposed methodologies for its use in receptor binding studies, and an exploration of the associated signaling pathways.
Quantitative Data Summary
The binding affinity of tetrahydrozoline has been determined for a mixture of α-adrenergic receptor subtypes. The following table summarizes the available data and provides a template for researchers to populate with their own experimental findings for individual receptor subtypes.
| Ligand | Receptor Subtype(s) | Preparation | Radioligand | Ki (nM) | Reference |
| Tetrahydrozoline | α1A, α1B, α1D, α2A, α2B, α2C | Rat Cortical Membranes | Not Specified | 11 | [3] |
| [³H]Tetrahydrozoline | Human α1A (recombinant) | CHO Cell Membranes | [³H]Tetrahydrozoline | User-determined | N/A |
| [³H]Tetrahydrozoline | Human α1B (recombinant) | CHO Cell Membranes | [³H]Tetrahydrozoline | User-determined | N/A |
| [³H]Tetrahydrozoline | Human α1D (recombinant) | CHO Cell Membranes | [³H]Tetrahydrozoline | User-determined | N/A |
Data for individual subtypes to be determined by the user.
Experimental Protocols
Synthesis of [³H]Tetrahydrozoline (Proposed Method)
Principle: The synthesis involves the catalytic tritium labeling of a suitable precursor. A plausible precursor is 1-tetralone, which can be tritiated and then converted to tetrahydrozoline.
Materials:
-
1-Tetralone
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Ethylenediamine monotosylate
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Synthesis of [³H]-1-Tetralone:
-
In a specialized radiochemistry laboratory, dissolve 1-tetralone in an appropriate solvent (e.g., ethyl acetate).
-
Add a catalytic amount of Pd/C.
-
Introduce tritium gas (³H₂) into the reaction vessel and stir under a positive pressure of ³H₂ at room temperature for several hours.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield crude [³H]-1-tetralone.
-
Purify the [³H]-1-tetralone using flash chromatography.
-
-
Conversion to [³H]-1-Cyanotetraline:
-
Convert the [³H]-1-tetralone to [³H]-1-cyanotetraline. This can be achieved through a multi-step process involving conversion to the oxime followed by dehydration.
-
-
Synthesis of [³H]Tetrahydrozoline:
-
In a reaction vessel, combine the purified [³H]-1-cyanotetraline with ethylenediamine monotosylate in a 1:3 molar ratio.[4]
-
Heat the mixture to 180°C with stirring for 3 hours.[4]
-
Cool the reaction mixture to approximately 50°C, at which point a solid should form.[4]
-
Add 5% hydrochloric acid to dissolve the solid.[4]
-
Extract with diethyl ether to remove any neutral impurities.[4]
-
Cool the aqueous layer and basify with 20% sodium hydroxide solution to precipitate the crude [³H]tetrahydrozoline.[4]
-
Collect the solid by filtration, wash with cold water, and dry.[4]
-
-
Purification and Analysis:
-
Purify the crude [³H]tetrahydrozoline by reverse-phase HPLC.
-
Monitor the elution profile with a UV detector and an in-line radioactivity detector.
-
Collect the radioactive peak corresponding to tetrahydrozoline.
-
Determine the specific activity (Ci/mmol) using a calibrated scintillation counter and by measuring the concentration of the purified product.
-
Caption: Proposed workflow for the synthesis of [³H]Tetrahydrozoline.
Receptor Binding Assay Protocol
Principle: This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α1-adrenergic receptors using [³H]tetrahydrozoline. The assay measures the displacement of [³H]tetrahydrozoline from the receptors by a competing unlabeled ligand.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g., from recombinant cell lines or tissue homogenates).
-
[³H]Tetrahydrozoline of known specific activity.
-
Unlabeled tetrahydrozoline (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from tissues or cultured cells expressing the receptor of interest using standard homogenization and centrifugation techniques.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]tetrahydrozoline (at a concentration close to its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]tetrahydrozoline, 50 µL of a high concentration of unlabeled tetrahydrozoline (e.g., 10 µM), and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of [³H]tetrahydrozoline, 50 µL of varying concentrations of the test compound, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the receptor binding assay.
Signaling Pathway
Tetrahydrozoline is a selective agonist for α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[7] Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.
Caption: Signaling cascade initiated by tetrahydrozoline binding to α1-adrenergic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. CN103224468A - Tetrahydrozoline synthesis method - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Catalytic tritiation of drugs and analysis of the tritium distribution by 3H n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Voltammetric Detection of Tetrahydrozoline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the voltammetric detection of Tetrahydrozoline (THZ) in biological samples. The methodologies outlined are based on advanced electrochemical sensing techniques, offering sensitive and selective quantification suitable for therapeutic drug monitoring and toxicological analysis.
Introduction
Tetrahydrozoline is a common vasoconstrictor found in over-the-counter eye drops and nasal sprays. While generally safe at therapeutic doses, overdose or accidental ingestion, particularly in children, can lead to significant toxicity. Rapid and accurate detection in biological matrices is therefore crucial. Voltammetric methods offer a compelling alternative to traditional chromatographic techniques, providing advantages in terms of speed, cost-effectiveness, and potential for miniaturization. This document details the application of modified screen-printed carbon electrodes for the sensitive voltammetric determination of THZ.
Quantitative Data Summary
The following table summarizes the performance characteristics of different voltammetric sensors for the detection of Tetrahydrozoline.
| Sensor Type | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Biological Matrix | Reference |
| Copper Oxide/Zeolite Modified Screen-Printed Carbon Electrode (CuONPs/ZY/SPCE) | Differential Pulse Voltammetry (DPV) | 0.24–57.2 µg/mL | 0.0799 µg/mL | Not Reported | Eyedrops, Plasma, Urine | [1][2][3] |
| Gold Film-Plated Carbon Paste Electrode (Au/CPE) | Differential Pulse Voltammetry (DPV) | 1.99 × 10⁻⁵–7.79 × 10⁻⁵ mol/L | 5.54 × 10⁻⁶ mol/L | 1.69 × 10⁻⁵ mol/L | Eyedrops, Urine | [1][4] |
| Calix[3]arene and (2-hydroxypropyl)-β-cyclodextrin Solid-Contact Ion-Selective Electrode | Potentiometry | 1 × 10⁻²–1 × 10⁻⁷ M | 1 × 10⁻⁸ M | Not Reported | Pharmaceutical Preparations, Rabbit Tears | [5][6] |
Experimental Protocols
Preparation of Copper Oxide/Zeolite Modified Screen-Printed Carbon Electrodes (CuONPs/ZY/SPCE)
This protocol describes the fabrication of a disposable sensor for the voltammetric determination of THZ.[1]
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Copper Oxide Nanoparticles (CuONPs)
-
Zeolite Y (ZY)
-
High-purity water
-
Ethanol
Procedure:
-
Prepare a homogenous suspension of CuONPs and ZY in a suitable solvent (e.g., ethanol-water mixture).
-
Dispense a small, precise volume of the CuONPs/ZY suspension onto the working area of the SPCE.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
The modified electrode is now ready for use.
Voltammetric Measurement of Tetrahydrozoline
This protocol outlines the use of Differential Pulse Voltammetry (DPV) for THZ quantification.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode setup (e.g., Metrohm workstation)[7]
-
CuONPs/ZY/SPCE (Working Electrode)
-
Platinum wire (Auxiliary Electrode)[7]
-
Silver/Silver Chloride (Ag/AgCl) (Reference Electrode)[7]
Reagents:
-
Britton-Robinson (BR) buffer, pH 9.0[1]
-
Tetrahydrozoline standard solutions
Procedure:
-
Prepare a series of THZ standard solutions of known concentrations in BR buffer (pH 9.0).
-
Transfer a known volume of the standard or sample solution into the electrochemical cell.
-
Immerse the three-electrode system into the solution.
-
Record the differential pulse voltammogram by scanning the potential towards the anodic direction. THZ exhibits an oxidation peak at approximately +0.960 V vs. Ag/AgCl.[1]
-
The peak current is directly proportional to the concentration of THZ.
-
Construct a calibration curve by plotting the peak current against the THZ concentration of the standard solutions.
-
Determine the concentration of THZ in unknown samples by interpolating their peak currents on the calibration curve.
Preparation of Biological Samples
-
Fortify a known volume of the plasma sample with a known amount of THZ standard solution.
-
Add acetonitrile in a 1:3 ratio (sample:acetonitrile) to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and adjust the volume to a known final volume with water.
-
Transfer an aliquot of the treated sample to the electrochemical cell containing BR buffer (pH 9.0) for voltammetric analysis.[1]
-
Mix the urine sample with a known aliquot of the THZ standard solution.
-
Adjust the pH of the sample to 9.0.[1]
-
The sample is now ready for direct voltammetric analysis.
Visualizations
Caption: Experimental workflow for the voltammetric detection of Tetrahydrozoline.
Caption: Proposed mechanism for the electrochemical detection of Tetrahydrozoline.
Mechanism of Detection
The detection of Tetrahydrozoline at the Copper Oxide/Zeolite Modified Screen-Printed Carbon Electrode is based on its electrochemical oxidation.[1] The modification of the electrode surface with copper oxide nanoparticles and zeolite provides a synergistic effect, enhancing the electrocatalytic activity and increasing the electroactive surface area.[1][7] This leads to an improved oxidation signal for THZ.
The proposed mechanism involves the oxidation of a nitrogen atom within the five-membered ring of the THZ molecule.[1][2] This is an irreversible, diffusion-controlled process that involves the transfer of two electrons and two protons.[1] The resulting oxidation current, measured by differential pulse voltammetry, is directly proportional to the concentration of Tetrahydrozoline in the sample, allowing for sensitive and selective quantification.
References
- 1. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Approach for Determination of Tertahydrozoline HCl Using Gold nanoparticles Electrode [abechem.com]
- 5. An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Tetryzoline Experimental Sample Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tetryzoline in experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Tetryzoline stock solution has turned yellow. What is the likely cause?
A yellowish discoloration can indicate the formation of degradation products, particularly if the solution has been exposed to harsh acidic or basic conditions, or prolonged exposure to light. It is recommended to prepare fresh solutions and ensure the pH is maintained in the neutral range. If the discoloration persists in freshly prepared solutions, consider the purity of the starting material and the quality of the solvent.
Q2: I am observing a significant loss of Tetryzoline concentration in my samples. What are the primary factors causing this degradation?
Tetryzoline is susceptible to degradation under both acidic and basic conditions.[1] Studies have shown that approximately 40% of Tetryzoline can degrade in a hydrochloric acid solution, and about 35% in a sodium hydroxide solution.[1] Therefore, maintaining a neutral pH is critical for the stability of your samples. While Tetryzoline is generally stable under oxidative and thermal stress, extreme temperatures should be avoided.[1]
Q3: What are the optimal storage conditions for Tetryzoline solutions?
For optimal stability, Tetryzoline solutions should be stored at room temperature, between 20°C and 25°C (68°F and 77°F), and protected from light.[2] It is advisable to prepare aqueous solutions fresh and not store them for more than one day to minimize the risk of degradation and microbial growth. For longer-term storage, consider preparing stock solutions in appropriate organic solvents like ethanol or DMSO and storing them at 4°C.[3]
Q4: Is Tetryzoline sensitive to light?
Yes, like many pharmaceutical compounds, Tetryzoline can be sensitive to light. To prevent photodegradation, it is recommended to store solutions in amber vials or containers that protect the contents from light.[4] During experiments, minimize the exposure of samples to direct light.
Q5: Are there any known excipient incompatibilities with Tetryzoline?
While specific studies on Tetryzoline's excipient compatibility are not widely published, its chemical structure, which includes a secondary amine within the imidazoline ring, suggests a potential for incompatibility with certain excipients. A notable interaction to be aware of is the Maillard reaction, which can occur between amines and reducing sugars (e.g., lactose) and may lead to degradation. When formulating solutions, it is prudent to use excipients that are known to be inert and to conduct compatibility studies if using novel or complex formulations.
Quantitative Data on Tetryzoline Stability
The following table summarizes the known stability of Tetryzoline under various stress conditions.
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acidic Hydrolysis | Hydrochloric Acid | ~40% degradation | [1] |
| Basic Hydrolysis | Sodium hydroxide | ~35% degradation | [1] |
| Oxidative Stress | Hydrogen Peroxide | Stable, no degradation products detected | [1] |
| Thermal Stress | 60°C for one week | Stable | [1] |
| Room Temperature | 20-25°C | Commercial products stable for up to 3 years | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tetryzoline
This protocol is designed to intentionally degrade Tetryzoline under various stress conditions to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Tetryzoline hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate and quantify Tetryzoline from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C8 column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 20:80 (v/v).[1]
-
Buffer Preparation: Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water, add 3 mL of triethylamine, and adjust the pH to 3.0 with dilute phosphoric acid.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
Visualizations
Caption: Troubleshooting workflow for identifying causes of Tetryzoline degradation.
Caption: Proposed hydrolytic degradation pathway of Tetryzoline.
Caption: Workflow for conducting a forced degradation study of Tetryzoline.
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | C12H15NO | CID 11063199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1,2,3,4-Tetrahydronaphthalen-1-ol [oakwoodchemical.com]
- 5. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetryzoline Dosage for Consistent Vasoconstrictor Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable vasoconstrictor responses in experiments utilizing Tetryzoline.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro vasoconstriction experiments with Tetryzoline.
| Issue | Potential Cause | Recommended Solution |
| No Vasoconstrictor Response | 1. Inactive Tetryzoline Solution: Improper storage or preparation of the Tetryzoline stock solution can lead to degradation. | - Prepare fresh Tetryzoline solutions daily.[1][2] - Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[2] - Ensure complete dissolution of Tetryzoline hydrochloride in the appropriate solvent as per the manufacturer's instructions. |
| 2. Compromised Tissue Viability: The isolated blood vessel may not be healthy. | - Confirm tissue viability by inducing contraction with a high potassium solution (e.g., 80 mM KCl) at the beginning of the experiment.[3] - Ensure the physiological salt solution (PSS) is continuously aerated with 95% O2 / 5% CO2 and maintained at 37°C.[3][4] | |
| 3. Incorrect Receptor Subtype: The tissue preparation may lack a significant population of alpha-1 adrenergic receptors. | - Tetryzoline is a selective alpha-1 adrenergic agonist.[5] Confirm the expression of alpha-1 adrenergic receptors in your tissue model through literature review or preliminary experiments. | |
| Inconsistent or Diminishing Response (Tachyphylaxis) | 1. Receptor Desensitization: Prolonged or repeated exposure to Tetryzoline can lead to a rapid decrease in receptor responsiveness. This is a known phenomenon with alpha-adrenergic agonists.[6][7] | - Increase the washout period between Tetryzoline applications to allow for receptor re-sensitization. - Consider using a lower concentration of Tetryzoline for pre-contraction if studying vasodilation. - If tachyphylaxis is persistent, investigate alternative alpha-1 agonists that may exhibit less desensitization.[8] |
| 2. Receptor Downregulation: Chronic exposure to agonists can lead to a decrease in the number of receptors on the cell surface.[7] | - For longer-term experiments, consider intermittent dosing schedules rather than continuous exposure. | |
| Variable Response Between Experiments | 1. Inconsistent Drug Concentration: Errors in serial dilutions or pipette calibration can lead to variability in the final bath concentration. | - Calibrate pipettes regularly. - Prepare a fresh dilution series for each experiment. |
| 2. Differences in Tissue Preparation: Variability in vessel size, mounting tension, or endothelial integrity can affect the contractile response. | - Use a consistent protocol for dissecting and mounting blood vessels.[4][9][10][11][12] - Normalize the resting tension for each vessel segment before starting the experiment.[9] - Assess endothelial integrity at the beginning of each experiment (e.g., with acetylcholine-induced relaxation) if it is a factor in your study. | |
| Rebound Hyperemia (Vasodilation) After Washout | 1. Physiological Rebound Effect: This can occur after cessation of prolonged alpha-agonist stimulation. | - This is an inherent pharmacological property. Document the rebound effect and consider its implications for your experimental design. Prolonged use is known to be a potential cause.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tetryzoline?
A1: Tetryzoline is a selective alpha-1 adrenergic receptor agonist.[5] It binds to and activates alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that results in vasoconstriction, the narrowing of blood vessels.
Q2: What is the typical starting concentration range for Tetryzoline in in vitro experiments?
A2: A typical starting point for generating a concentration-response curve for Tetryzoline would be in the nanomolar (nM) to micromolar (µM) range. It is recommended to perform a pilot study to determine the optimal concentration range for your specific tissue and experimental conditions.
Q3: How should I prepare a Tetryzoline stock solution?
A3: Tetryzoline hydrochloride is soluble in water and ethanol. For in vitro experiments, a stock solution can be prepared by dissolving Tetryzoline hydrochloride in a suitable solvent, such as deionized water or a buffer solution. For example, a 1.0 mg/mL stock solution can be prepared by dissolving 100.0 mg of Tetryzoline hydrochloride in 100.0 mL of diluent.[13] It is crucial to ensure the compound is fully dissolved. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][2]
Q4: What is tachyphylaxis and how can I avoid it?
A4: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[7] With Tetryzoline, this can manifest as a diminishing vasoconstrictor response. It is often caused by receptor desensitization. To minimize tachyphylaxis, allow for adequate washout periods between drug applications and use the lowest effective concentration to achieve your desired response.
Q5: Why am I observing a less potent response than expected?
A5: A less potent response could be due to several factors, including partial degradation of the Tetryzoline solution, tachyphylaxis from previous applications, or issues with the health of the tissue preparation. Refer to the troubleshooting guide for a systematic approach to identifying the cause.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 11 nM | Alpha-1 Adrenergic Receptors (rat cortical membranes) | BindingDB |
| EC50 (Phenylephrine - control) | 0.016 µM | Rat Aortic Rings | [14] |
| EC50 (Phenylephrine - after NO exposure) | 0.14 µM | Rat Aortic Rings | [14] |
Note: A specific EC50 value for Tetryzoline-induced vasoconstriction in a standardized in vitro model was not available in the reviewed literature. The provided phenylephrine data from rat aortic rings offers a reference for a common alpha-1 agonist in a similar experimental setup.[14]
Experimental Protocols
Protocol: In Vitro Vasoconstriction Assay Using Wire Myography
This protocol outlines a standard procedure for assessing the vasoconstrictor effect of Tetryzoline on isolated arterial rings.
1. Reagent and Solution Preparation:
-
Physiological Salt Solution (PSS): Prepare Krebs-Henseleit solution or a similar PSS and ensure it is continuously gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
High Potassium Solution (KCl): Prepare PSS with an elevated concentration of KCl (e.g., 80 mM) for tissue viability testing.
-
Tetryzoline Stock Solution: Prepare a 10 mM stock solution of Tetryzoline hydrochloride in deionized water. Store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare a series of Tetryzoline dilutions from the stock solution using PSS to achieve the desired final bath concentrations.
2. Tissue Preparation and Mounting:
-
Isolate a segment of the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold PSS.
-
Carefully clean the vessel of surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the artery into 2-3 mm rings.
-
Mount the arterial rings on the wires of the myograph chambers, ensuring not to damage the endothelium (unless experimentally intended).[4]
3. Equilibration and Viability Check:
-
Allow the mounted rings to equilibrate in the myograph chambers filled with PSS at 37°C for at least 60 minutes, with PSS changes every 15-20 minutes.
-
Apply a resting tension to the rings and perform a normalization procedure to determine the optimal tension for maximal contractile response.
-
Assess the viability of the tissue by replacing the PSS with the high KCl solution. A robust contraction confirms tissue health.
-
Wash the tissue with PSS and allow it to return to the baseline resting tension.
4. Tetryzoline Concentration-Response Curve:
-
Once a stable baseline is achieved, add the lowest concentration of Tetryzoline to the bath.
-
Record the contractile response until a stable plateau is reached.
-
Cumulatively add increasing concentrations of Tetryzoline, allowing the response to stabilize at each concentration.
-
Continue this process until a maximal response is achieved.
5. Data Analysis:
-
Measure the force of contraction at each Tetryzoline concentration.
-
Normalize the data to the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of Tetryzoline that produces 50% of the maximal response).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Truth about Tachyphylaxis [reviewofophthalmology.com]
- 8. Differential phosphorylation, desensitization, and internalization of α1A-adrenoceptors activated by norepinephrine and oxymetazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 10. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased sensitivity to vasoconstrictors in aortic rings after acute exposure to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Tetrahydrozoline in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline in cellular assays. Our goal is to help you identify and mitigate the off-target effects of this compound to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetrahydrozoline?
Tetrahydrozoline is primarily known as an alpha-adrenergic receptor agonist. It demonstrates a degree of selectivity for α1-adrenergic receptors, leading to vasoconstriction, but it also interacts with α2-adrenergic receptors.[1][2][3]
Q2: What are the known off-target effects of Tetrahydrozoline?
A significant off-target effect of Tetrahydrozoline is its interaction with imidazoline receptors (I1 and I2).[4] This interaction is believed to contribute to some of its toxicological effects, such as central nervous system depression, bradycardia, and hypotension, which are observed in cases of systemic exposure.[1][4]
Q3: Why is it important to consider off-target effects in my cellular assays?
Q4: How can I differentiate between on-target and off-target effects of Tetrahydrozoline?
The most effective way to dissect the pharmacology of Tetrahydrozoline is to use selective antagonists for each of the potential targets (α1-adrenergic, α2-adrenergic, and imidazoline receptors) in your cellular assays. By selectively blocking one receptor at a time, you can isolate the contribution of the other receptors to the observed cellular response.
Q5: Are there commercially available cell lines that express specific adrenergic receptor subtypes?
Yes, several commercial vendors offer cell lines (e.g., HEK293, CHO) engineered to stably express specific human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C). Using these cell lines can be a powerful tool to study the specific interaction of Tetrahydrozoline with a single receptor subtype in a controlled environment.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in a functional assay (e.g., calcium mobilization, cAMP accumulation).
| Potential Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Off-target effects through α2-adrenergic receptors. | Co-incubate your cells with Tetrahydrozoline and a selective α2-adrenergic antagonist (e.g., Yohimbine, Idazoxan). | The unexpected cellular response is diminished or abolished, indicating an α2-adrenergic component. |
| Off-target effects through imidazoline receptors. | Co-incubate with a selective imidazoline receptor antagonist (e.g., Efaroxan for I1, Idazoxan for I1/I2). | The unexpected cellular response is reduced, suggesting the involvement of imidazoline receptors. |
| Contribution from multiple receptor subtypes. | Use a panel of selective antagonists for α1, α2, and imidazoline receptors in separate and combined conditions. | The response will be differentially affected by each antagonist, allowing for the deconvolution of the signaling pathways involved. |
| Cell line expresses multiple endogenous receptor subtypes. | Characterize the receptor expression profile of your cell line using RT-qPCR, western blotting, or radioligand binding assays. Consider using a recombinant cell line expressing only the target of interest. | You will have a clear understanding of the potential targets present in your experimental system. |
Problem 2: Difficulty in determining the specific receptor subtype responsible for the observed effect.
| Potential Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Lack of subtype-selective antagonists in the initial experiment. | Utilize a panel of antagonists with known selectivity for different α1 and α2 subtypes (see tables below). | Differential blockade by subtype-selective antagonists will pinpoint the specific receptor subtype(s) mediating the effect. |
| Tetrahydrozoline has similar affinity for multiple subtypes. | Perform concentration-response curves with Tetrahydrozoline in the presence of a fixed concentration of a subtype-selective antagonist. | A rightward shift in the concentration-response curve will be observed if the antagonist is blocking the relevant receptor subtype. |
| Endogenous expression of multiple receptor subtypes in the cell model. | Use siRNA or CRISPR/Cas9 to knock down the expression of specific receptor subtypes to confirm their role in the observed response. | Knockdown of a specific receptor subtype will abolish or significantly reduce the response to Tetrahydrozoline. |
Quantitative Data
A significant challenge in designing experiments to mitigate the off-target effects of Tetrahydrozoline is the limited availability of publicly accessible, modern, and subtype-specific binding affinity data (Ki or IC50 values) for human receptors. One older study reported a Ki of 11 nM for Tetrahydrozoline at a combination of rat α1 and α2-adrenergic receptors, but this lacks the subtype specificity and human relevance required for precise experimental design.[5]
Researchers are encouraged to either perform their own binding assays to determine the affinity of Tetrahydrozoline for the receptors expressed in their specific cellular model or to consult proprietary databases if available.
The following tables provide a list of selective antagonists that can be used as tools to dissect the pharmacology of Tetrahydrozoline. The provided concentration ranges are starting points and should be optimized for your specific cell type and assay conditions.
Table 1: Selective Antagonists for Alpha-1 Adrenergic Receptor Subtypes
| Antagonist | Primary Target(s) | Recommended Starting Concentration Range (in vitro) | Key Considerations |
| Prazosin | α1 (non-selective) | 10 - 100 nM | Widely used, potent α1 antagonist. |
| 5-Methylurapidil | α1A | 50 - 500 nM | Shows some selectivity for α1A over α1B/α1D. |
| WB-4101 | α1A, α1D > α1B | 10 - 100 nM | Often used to differentiate α1 subtypes. |
| BMY 7378 | α1D | 100 - 1000 nM | One of the more selective α1D antagonists available. |
Table 2: Selective Antagonists for Alpha-2 Adrenergic Receptor Subtypes
| Antagonist | Primary Target(s) | Recommended Starting Concentration Range (in vitro) | Key Considerations |
| Yohimbine | α2 (non-selective) | 100 - 1000 nM | Classic α2 antagonist. |
| Idazoxan | α2, I1, I2 | 50 - 500 nM | Also blocks imidazoline receptors, requiring careful interpretation. |
| Rauwolsine | α2B/α2C > α2A | 10 - 100 nM | Useful for differentiating α2 subtypes. |
| BRL 44408 | α2A | 100 - 1000 nM | A selective antagonist for the α2A subtype. |
| ARC 239 | α2B/α2C | 100 - 1000 nM | Can be used to probe for α2B/α2C involvement. |
Table 3: Selective Antagonists for Imidazoline Receptors
| Antagonist | Primary Target(s) | Recommended Starting Concentration Range (in vitro) | Key Considerations |
| Efaroxan | I1 > α2 | 100 - 1000 nM | Shows some selectivity for I1 receptors over α2-adrenergic receptors. |
| Idazoxan | I1, I2, α2 | 50 - 500 nM | Non-selective between imidazoline and α2 receptors. |
| BU224 | I2 | 100 - 1000 nM | A more selective ligand for I2 imidazoline receptors. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for α2-Adrenergic and Imidazoline Receptor Activity
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of α2-adrenergic and some imidazoline receptor signaling.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-α2A)
-
Tetrahydrozoline
-
Forskolin
-
Selective antagonists (from tables above)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density optimized for your cell line and incubate overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with the desired concentration of the selective antagonist or vehicle for 30 minutes at 37°C.
-
Tetrahydrozoline and Forskolin Stimulation: Add varying concentrations of Tetrahydrozoline to the wells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the Tetrahydrozoline concentration. The inhibitory effect of Tetrahydrozoline on forskolin-stimulated cAMP accumulation will be attenuated in the presence of an antagonist that blocks the responsible receptor.
Protocol 2: Intracellular Calcium Mobilization Assay for α1-Adrenergic Receptor Activity
This protocol measures the increase in intracellular calcium, a key signaling event downstream of α1-adrenergic receptor activation.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293-α1A)
-
Tetrahydrozoline
-
Selective α1-adrenergic antagonists
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
-
Assay buffer (e.g., HBSS)
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add the selective α1-adrenergic antagonist or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well before adding the agonist.
-
Tetrahydrozoline Stimulation: Add varying concentrations of Tetrahydrozoline to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the log of the Tetrahydrozoline concentration. The stimulatory effect of Tetrahydrozoline will be blocked by an effective α1-antagonist.
Visualizations
Caption: Signaling pathways of Tetrahydrozoline.
Caption: Workflow for mitigating off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha Receptor Agonist Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. w.bindingdb.org [w.bindingdb.org]
Technical Support Center: Enhancing Tetryzoline's Alpha-1 Adrenergic Receptor Selectivity
Welcome to the technical support center for researchers focused on improving the selectivity of Tetryzoline and its analogs for the alpha-1 (α₁) adrenergic receptor. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity profile of Tetryzoline?
A1: Tetryzoline, an imidazoline derivative, is an alpha-adrenergic agonist.[1][2][3][4][5] While it is primarily recognized for its α₁-adrenergic receptor agonist activity, which leads to vasoconstriction, it also exhibits activity at α₂-adrenergic receptors.[1][6] This lack of high selectivity is a key challenge, as α₂-receptor activation can lead to systemic side effects such as sedation, hypotension, and bradycardia, particularly if the compound crosses the blood-brain barrier.[1][7]
Q2: Why is improving α₁ selectivity for Tetryzoline desirable?
A2: Enhancing the selectivity of Tetryzoline for α₁-adrenergic receptors over α₂-receptors is a critical goal for minimizing off-target effects. The therapeutic applications of Tetryzoline, such as ocular and nasal decongestion, rely on its α₁-mediated vasoconstrictor effects.[1][2] By increasing α₁ selectivity, new analogs could offer a better safety profile, reducing the risk of central nervous system depression and cardiovascular side effects associated with α₂-receptor agonism.[1][7] Highly selective drugs can also provide more precise tools for studying the specific physiological roles of α₁-receptor subtypes.[8]
Q3: What are the primary experimental approaches to determine a compound's adrenergic receptor selectivity?
A3: The two primary methods for determining receptor selectivity are receptor binding assays and functional assays.
-
Receptor Binding Assays: These assays measure the affinity of a ligand for a specific receptor. Radioligand competition binding assays are commonly used to determine the inhibition constant (Ki) of a test compound at α₁ and α₂ receptor subtypes. A lower Ki value indicates higher binding affinity.
-
Functional Assays: These assays measure the biological response resulting from ligand-receptor interaction. For α₁-adrenergic receptors, which are Gq-coupled, common functional assays include measuring downstream events like calcium mobilization or inositol phosphate (IP) accumulation.[9] For α₂-receptors, which are Gi-coupled, assays often measure the inhibition of cAMP production.[10] The potency (EC₅₀) and efficacy of the compound are determined for each receptor subtype to establish a functional selectivity profile.
Strategies for Improving Selectivity
Q1: What structural modifications to the Tetryzoline scaffold could enhance α₁ selectivity?
A1: While specific structure-activity relationships (SAR) for Tetryzoline's α₁/α₂ selectivity require dedicated medicinal chemistry campaigns, general principles for imidazoline-based adrenoceptor ligands can be applied. Modifications can be explored at two main positions: the substituent on the imidazoline ring and the aromatic portion of the tetrahydronaphthalene group. Altering the size, lipophilicity, and electronic properties of these groups can influence interactions with key residues in the receptor binding pockets, which differ between α₁ and α₂ subtypes.[11][12]
Q2: How can computational modeling aid in designing more selective Tetryzoline analogs?
A2: Computational approaches are powerful tools for accelerating the design of selective ligands.[13][14]
-
Molecular Docking and Dynamics: Using crystal structures or homology models of α₁ and α₂ adrenergic receptor subtypes, researchers can perform molecular docking simulations to predict the binding poses and affinities of designed Tetryzoline analogs.[14][15] Molecular dynamics (MD) simulations can further refine these models by revealing the dynamic interactions between the ligand and receptor, providing insights into the structural basis of selectivity.[11][13][15]
-
Structure-Based Drug Design (SBDD): By analyzing the differences in the amino acid residues lining the binding pockets of α₁ and α₂ receptors, new functional groups can be rationally added to the Tetryzoline scaffold to create favorable interactions with the α₁ target while introducing unfavorable steric or electronic clashes with the α₂ off-target.[14]
Logical Workflow for Developing a Selective α₁-Agonist
Caption: Workflow for designing and screening selective Tetryzoline analogs.
Quantitative Data Summary
For effective comparison, experimental data should be organized clearly. Below are example tables for presenting binding affinity and functional potency data.
Table 1: Example Binding Affinities (Ki, nM) of Test Compounds
| Compound | α₁ₐ-AR | α₁ₑ-AR | α₁ₒ-AR | α₂ₐ-AR | α₂ₑ-AR | α₂𝒸-AR | α₁ vs α₂ Selectivity Fold |
| Tetryzoline | 50 | 65 | 40 | 150 | 200 | 180 | ~3-5x |
| Analog-1 | 25 | 30 | 20 | 500 | 650 | 600 | ~20-30x |
| Analog-2 | 150 | 180 | 160 | 120 | 140 | 130 | ~0.8x |
Note: Data are hypothetical for illustrative purposes. Selectivity fold is calculated by dividing the average Ki for α₂ subtypes by the average Ki for α₁ subtypes.
Table 2: Example Functional Potencies (EC₅₀, nM) of Test Compounds
| Compound | α₁ₐ-AR (Ca²⁺) | α₂ₐ-AR (cAMP inh.) | Functional Selectivity Fold |
| Tetryzoline | 120 | 450 | 3.75x |
| Analog-1 | 80 | >10,000 | >125x |
| Analog-2 | 300 | 250 | 0.83x |
Note: Data are hypothetical for illustrative purposes. Selectivity fold is calculated as EC₅₀(α₂A) / EC₅₀(α₁A).
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for α₁-adrenergic receptors using whole cells expressing the target receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human α₁-adrenoceptor subtype.
-
Radioligand: [³H]-Prazosin (for α₁ subtypes).[8]
-
Assay Buffer: HBSS, pH 7.4, 0.01% ascorbic acid.[16]
-
Non-specific binding control: Tamsulosin (10 µM).[8]
-
96-well plates, cell harvester, scintillation fluid, and counter.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and grow to confluence.
-
Assay Preparation: On the day of the experiment, wash cells once with serum-free media.
-
Competition Reaction: Add the following to each well in a final volume of 200 µL:
-
A fixed concentration of [³H]-Prazosin (e.g., 0.5 nM).
-
Varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) wells, add 10 µM Tamsulosin.
-
For total binding wells, add assay buffer instead of a competitor.
-
-
Incubation: Incubate the plates for 2 hours at 37°C.[8]
-
Harvesting: Terminate the assay by rapidly aspirating the media and washing the cells with ice-cold buffer. Lyse the cells and harvest the contents onto filter mats using a cell harvester.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and allow to equilibrate in the dark for at least 6 hours.[8] Count radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the NSB counts from all other counts to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Calcium Mobilization
This protocol measures the functional potency (EC₅₀) of a compound at the Gq-coupled α₁-adrenergic receptor by detecting changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells expressing the human α₁-adrenoceptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates.
-
Dye Loading: The next day, remove the growth medium and add the Fluo-4 AM dye loading solution. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Add varying concentrations of the test compound to the wells and immediately begin measuring fluorescence continuously for 2-3 minutes.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and maximum response (Emax).
-
Troubleshooting Guide
Alpha-1 Adrenergic Signaling Pathway
Caption: Simplified signaling pathway for the α₁-adrenergic receptor.
Q: My radioligand binding assay shows high non-specific binding (NSB). What should I do?
A: High NSB can obscure the specific binding signal. Consider the following troubleshooting steps:
-
Reduce Protein Concentration: Using too much cell membrane protein can increase NSB. Titrate the protein amount to find an optimal signal-to-noise ratio.[17]
-
Optimize Washing Steps: Ensure that wash steps are sufficient to remove unbound radioligand but not so harsh that they cause dissociation of specifically bound ligand.
-
Check Radioligand Quality: Degradation of the radioligand can sometimes contribute to high NSB.
-
Use Alternative Blocking Agents: If using filter paper, ensure it is adequately pre-soaked with a polymer like polyethyleneimine (PEI) to reduce binding to the filter itself.[17]
Q: I'm not seeing a signal in my functional assay after adding my compound. What are the possible causes?
A: A lack of signal can be due to several factors:[9]
-
Poor Receptor Expression: Verify that the cells are expressing the receptor at the cell surface. This can be checked with a positive control agonist known to activate the receptor.
-
Compound Inactivity: The compound may not be an agonist at the tested receptor. Consider testing it in an antagonist mode.
-
Cell Health: Ensure cells are healthy and viable. Poor cell health can lead to a loss of signaling capacity.
-
Assay Conditions: Verify that assay buffer components, pH, and temperature are optimal. For G-protein coupled assays, the presence of ions like Mg²⁺ and nucleotides like GDP can be critical.[18]
Q: My dose-response curves are inconsistent or not fitting well. How can I troubleshoot this?
A: Poorly defined dose-response curves can result from experimental variability or complex pharmacology.
-
Check Compound Solubility: Ensure your compound is fully dissolved at all tested concentrations. Precipitation at high concentrations is a common issue.
-
Optimize Incubation Time: For functional assays, the signal may be transient. Perform a time-course experiment to find the optimal reading time.
-
Assess for Partial Agonism or Biased Signaling: If a compound does not produce a full response compared to a standard agonist, it may be a partial agonist. Inconsistent results across different functional assays (e.g., calcium vs. ERK phosphorylation) could indicate biased agonism, where a ligand preferentially activates one signaling pathway over another.[10][19][20]
-
Review Data Analysis: A two-phase curve might indicate complex binding mechanisms that do not fit a simple single-site model.[21] Ensure you have enough data points across the full concentration range to properly define the top and bottom plateaus of the curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetryzoline - Wikipedia [en.wikipedia.org]
- 7. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops | springermedizin.de [springermedizin.de]
- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trends in application of advancing computational approaches in GPCR ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to improve drug selectivity? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.monash.edu [research.monash.edu]
- 20. mdpi.com [mdpi.com]
- 21. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing rebound vasodilation after Tetryzoline administration in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating rebound vasodilation following the administration of Tetryzoline.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tetryzoline-induced vasoconstriction?
A1: Tetryzoline is an alpha-adrenergic agonist with activity at both alpha-1 and alpha-2 adrenergic receptors.[1][2][3] When administered topically to the eye, it binds to these receptors on vascular smooth muscle cells of the conjunctival blood vessels. This binding activates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction, which reduces ocular redness.[4]
Q2: What is rebound vasodilation and why does it occur after Tetryzoline administration?
A2: Rebound vasodilation, also known as rebound hyperemia, is the paradoxical increase in vasodilation and redness that can occur after the discontinuation of a vasoconstrictor like Tetryzoline, especially with prolonged use.[1][5][6] The exact mechanism is not fully elucidated but is thought to involve several factors, including:
-
Tachyphylaxis: A diminished response to the drug over time, which may lead to more frequent administration and a subsequent more pronounced rebound effect upon cessation.[4]
-
Receptor Downregulation/Desensitization: Prolonged stimulation of alpha-adrenergic receptors can lead to their downregulation or desensitization, making the blood vessels less responsive to endogenous vasoconstrictors.
-
Local Ischemia and Hypoxia: The initial vasoconstriction can lead to a temporary reduction in blood flow and oxygen supply to the conjunctival tissue. The subsequent reactive hyperemia upon drug cessation can be an overcompensatory response to this transient ischemia.
Q3: How long does rebound redness last after stopping Tetryzoline?
A3: The duration of rebound redness can vary among individuals and depends on the frequency and duration of prior Tetryzoline use. Anecdotal and clinical observations suggest it can take weeks for the redness to completely resolve.[5]
Q4: Are there alternative vasoconstrictors with a lower risk of rebound vasodilation?
A4: Research has been conducted to compare different imidazoline derivatives. For instance, some studies suggest that naphazoline may have a different profile of effectiveness and tolerance compared to tetryzoline.[7] However, all vasoconstrictors that act on alpha-adrenergic receptors carry some risk of rebound vasodilation with prolonged use.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent vasoconstrictive response to Tetryzoline. | 1. Tachyphylaxis: Repeated administration within a short period may lead to a diminished response. 2. Formulation Instability: Improper storage or expired solution can affect drug potency. 3. Individual Subject Variability: Differences in receptor density or sensitivity. | 1. Ensure an adequate washout period between drug administrations. 2. Use fresh, properly stored Tetryzoline solutions. 3. Increase the number of subjects to account for biological variability and perform baseline sensitivity testing. |
| High variability in rebound vasodilation measurements. | 1. Inconsistent Drug Washout: Residual Tetryzoline can affect the onset and magnitude of the rebound effect. 2. Environmental Factors: Changes in ambient light, temperature, or humidity can influence ocular blood flow. 3. Measurement Technique Variability: Inconsistent positioning of the measuring device or subject movement. | 1. Standardize the washout procedure, ensuring complete removal of the drug. 2. Conduct experiments in a controlled environment. 3. Ensure consistent and proper use of the blood flow measurement technique. Provide adequate training for operators. |
| No observable rebound vasodilation. | 1. Insufficient Duration of Tetryzoline Exposure: The rebound effect is more pronounced with prolonged use. 2. Low Drug Concentration: The initial vasoconstriction may not be potent enough to induce a significant rebound. 3. Individual Resistance: Some subjects may be less prone to rebound vasodilation. | 1. Increase the duration of Tetryzoline administration in the experimental protocol. 2. Use a higher, yet non-toxic, concentration of Tetryzoline. 3. Screen subjects for responsiveness or increase the sample size. |
| Ocular irritation or adverse events in research subjects. | 1. High Drug Concentration: May cause direct irritation to the ocular surface. 2. Preservatives in the Formulation: Some preservatives can cause ocular surface toxicity. 3. Underlying Ocular Conditions: Pre-existing conditions in the subject may be exacerbated. | 1. Perform dose-ranging studies to determine the optimal non-irritating concentration. 2. If possible, use a preservative-free formulation of Tetryzoline. 3. Thoroughly screen subjects for any pre-existing ocular conditions before enrollment. |
Experimental Protocols
Protocol 1: Induction and Measurement of Rebound Vasodilation in a Rabbit Model
This protocol outlines a method for inducing and quantifying rebound vasodilation in the conjunctiva of New Zealand white rabbits.
Materials:
-
New Zealand white rabbits (2-3 kg)
-
Tetryzoline hydrochloride ophthalmic solution (0.05%)
-
Saline solution (0.9%, sterile)
-
Laser Speckle Flowgraphy (LSFG) or other suitable ocular blood flow measurement device
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Micropipette
Procedure:
-
Acclimatization and Baseline Measurement:
-
Allow rabbits to acclimate to the laboratory environment for at least one week.
-
On the day of the experiment, allow the rabbit to acclimate to a restraining box for 15-20 minutes.
-
Instill one drop of topical anesthetic into the test eye.
-
After 1 minute, obtain baseline measurements of conjunctival blood flow using LSFG. Record the Mean Blur Rate (MBR) as an index of blood flow velocity.
-
-
Induction of Vasoconstriction:
-
Instill one 20 µL drop of 0.05% Tetryzoline hydrochloride solution into the conjunctival sac of the test eye.
-
The contralateral eye can serve as a control and receive a drop of saline.
-
Record conjunctival blood flow at 5, 15, and 30 minutes post-instillation to confirm vasoconstriction (a decrease in MBR).
-
-
Induction of Rebound Vasodilation (Chronic Dosing):
-
Administer one drop of 0.05% Tetryzoline to the test eye twice daily for 7 consecutive days.
-
-
Measurement of Rebound Vasodilation:
-
On day 8, withhold the morning dose of Tetryzoline.
-
Obtain baseline blood flow measurements as described in step 1.
-
Measure conjunctival blood flow at 1, 2, 4, 6, and 8 hours after the scheduled morning dose time.
-
Rebound vasodilation is indicated by a significant increase in MBR compared to the baseline measurements.
-
-
Data Analysis:
-
Calculate the percentage change in MBR from baseline at each time point for both the vasoconstriction and rebound vasodilation phases.
-
Compare the changes in the Tetryzoline-treated eye to the saline-treated control eye using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Tetryzoline-Induced Changes in Conjunctival Blood Flow
| Time Point | Mean Blur Rate (MBR) - Tetryzoline Eye (Arbitrary Units) | % Change from Baseline - Tetryzoline Eye | Mean Blur Rate (MBR) - Control Eye (Arbitrary Units) | % Change from Baseline - Control Eye |
| Baseline | 25.4 ± 2.1 | 0% | 25.1 ± 2.3 | 0% |
| 15 min post-Tetryzoline | 15.2 ± 1.8 | -40.2% | 24.9 ± 2.2 | -0.8% |
| 1 hr post-cessation (Day 8) | 30.5 ± 2.5 | +20.1% | 25.3 ± 2.4 | +0.8% |
| 2 hr post-cessation (Day 8) | 35.1 ± 2.9 | +38.2% | 25.0 ± 2.1 | -0.4% |
| 4 hr post-cessation (Day 8) | 32.8 ± 2.6 | +29.1% | 25.2 ± 2.3 | +0.4% |
| 8 hr post-cessation (Day 8) | 28.1 ± 2.4 | +10.6% | 24.8 ± 2.2 | -1.2% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Mandatory Visualizations
Caption: Tetryzoline's alpha-1 adrenergic signaling pathway.
Caption: Experimental workflow for studying rebound vasodilation.
References
- 1. Tetryzoline - Wikipedia [en.wikipedia.org]
- 2. Effects of a topical alpha2 adrenergic agonist on ciliary blood flow and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vasoconstrictors: Myths and Realities [reviewofophthalmology.com]
- 5. People's Pharmacy: Stopping eye drops can lead to rebound redness [spokesman.com]
- 6. Signs You May Be Overusing Your Eye Drops – Dry Eye Treatment [nyclasik.com]
- 7. Tolerance and absence of rebound vasodilation following topical ocular decongestant usage - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the analytical detection of Tetrahydrozoline in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Tetrahydrozoline in complex matrices.
Frequently Asked Questions (FAQs)
1. What are the most common analytical methods for Tetrahydrozoline detection in biological samples?
The most prevalent methods for the detection and quantification of Tetrahydrozoline in complex matrices such as blood, urine, and tissue are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography, often coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] While GC-MS is a robust technique, it often requires a derivatization step to improve the volatility and chromatographic behavior of Tetrahydrozoline.[6][7] LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it a powerful tool for bioanalysis.[5][8] Newer methods, such as voltammetric sensors, are also being explored for rapid and eco-friendly analysis.[9][10]
2. Why is sample preparation critical for Tetrahydrozoline analysis?
Complex matrices like blood and urine contain numerous endogenous substances (e.g., proteins, lipids, salts) that can interfere with the analysis, a phenomenon known as the matrix effect.[11] These interferences can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification.[11] Therefore, effective sample preparation is crucial to remove these interfering components and isolate Tetrahydrozoline. Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][7][12]
3. What are the expected therapeutic concentrations of Tetrahydrozoline in biological fluids?
Following therapeutic ocular administration, Tetrahydrozoline concentrations are detectable in both serum and urine. Maximum serum concentrations have been reported to range from 0.068 to 0.380 ng/mL.[13] In urine, concentrations can be higher, with a reported range of 13 to 210 ng/mL within 24 hours of administration.[13] It's important to note that these are low concentrations, which presents a significant challenge for analytical detection.
4. Is Tetrahydrozoline stable in biological samples?
The stability of Tetrahydrozoline in biological matrices is a critical consideration for accurate analysis. One study indicated that derivatized Tetrahydrozoline was unstable during a 24-hour autosampler stability test.[7] However, the same study found that Tetrahydrozoline remains stable when stored at -20°C for over a week.[7] It is recommended to perform stability studies under your specific storage and analytical conditions.
Troubleshooting Guides
GC-MS Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing | - Incomplete derivatization.- Active sites in the GC inlet or column. | - Optimize derivatization conditions (reagent, temperature, time).[6][14]- Use a fresh, deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions. |
| Low or no signal for Tetrahydrozoline | - Inefficient extraction from the matrix.- Degradation of the analyte during sample preparation or injection.- Insufficient derivatization. | - Optimize the pH and solvent for liquid-liquid extraction.[1][2]- Evaluate solid-phase extraction (SPE) for cleaner extracts.[7][12]- Ensure the GC inlet temperature is not excessively high.- Confirm complete derivatization by analyzing a derivatized standard. |
| Poor reproducibility | - Inconsistent sample extraction.- Variability in the derivatization reaction.- Instability of the derivatized analyte. | - Use an internal standard (e.g., Naphazoline) to correct for variations.[1][3]- Ensure precise control over derivatization parameters.- Analyze samples promptly after derivatization, especially if autosampler instability is a concern.[7] |
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ion suppression or enhancement | - Co-eluting matrix components.[11]- High salt concentration in the final extract. | - Improve sample cleanup using more selective SPE cartridges or techniques like phospholipid removal plates.[5][15]- Optimize chromatographic separation to resolve Tetrahydrozoline from interfering peaks.- Dilute the sample extract if sensitivity allows.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low sensitivity | - Inefficient ionization of Tetrahydrozoline.- Suboptimal MS/MS transition parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Perform tuning and optimization of precursor and product ions for the MRM transitions. |
| Carryover in the autosampler | - Adsorption of the analyte to autosampler components. | - Use a strong needle wash solution containing an organic solvent and acid/base to match the analyte's properties.- Inject a blank solvent after high-concentration samples. |
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for Tetrahydrozoline detection.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Matrix | Method Details | Value | Reference |
| Limit of Detection (LOD) | Alcoholic Beverage Residue | GC-MS with PFPA derivatization and SPE | 3.9 ng/mL | [7] |
| Limit of Quantification (LOQ) | Alcoholic Beverage Residue | GC-MS with PFPA derivatization and SPE | 15.6 ng/mL | [7] |
| Linearity | Alcoholic Beverage Residue | GC-MS with PFPA derivatization | R² = 0.99 | [7] |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Parameter | Matrix | Method Details | Value | Reference |
| Quantitation Limit | Ophthalmic Solution | HPLC with UV detection | 1.0 µg/mL | [16] |
| Linearity | Ophthalmic Solution | HPLC with UV detection | 0.025–0.075 mg/mL (R² = 0.999) | [17] |
| Recovery | Ophthalmic Solution | HPLC with UV detection | 100.8% (RSD = 0.47%) | [17] |
| Linearity | Rat Urine | RP-HPLC with UV-Vis detection | 5 to 100 µg/mL (r > 0.9988) | [18] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Matrix | Method Details | Value | Reference |
| Limit of Quantification (LOQ) | Whole Blood | LC/MS/MS with EMR—Lipid Cleanup | 0.1 to 0.5 ng/mL | [5] |
| Accuracy | Whole Blood | LC/MS/MS with EMR—Lipid Cleanup | 100 ±20 % | [5] |
| Precision (RSD) | Whole Blood | LC/MS/MS with EMR—Lipid Cleanup | <15 % | [5] |
Experimental Protocols & Workflows
Detailed Methodology: GC-MS Analysis of Tetrahydrozoline in Blood/Urine
This protocol is a generalized procedure based on common practices.[1][2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, serum, or urine, add an internal standard (e.g., Naphazoline).
-
Add an alkaline buffer to adjust the pH.
-
Add an organic extraction solvent (e.g., a mixture of hexane and ethanol).
-
Gently mix the sample to extract Tetrahydrozoline into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA).[7]
-
Heat the mixture to facilitate the reaction (optimization of temperature and time is crucial).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to achieve good separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantify by comparing the response of the unknown sample to that of calibrators.
-
Visualizations
Caption: General workflow for the GC-MS analysis of Tetrahydrozoline.
Caption: Troubleshooting logic for LC-MS/MS analysis of Tetrahydrozoline.
References
- 1. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. nmslabs.com [nmslabs.com]
- 5. agilent.com [agilent.com]
- 6. jfda-online.com [jfda-online.com]
- 7. "Detection Of Tetrahydrozoline In Alcoholic Beverage Residue Related To" by Alyssa Simone Hampton [digitalcommons.library.uab.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. jfda-online.com [jfda-online.com]
- 17. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
Stabilizing Tetryzoline solutions for long-term laboratory storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term laboratory storage and stabilization of Tetryzoline solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Tetryzoline in aqueous solutions?
A1: The primary factors affecting Tetryzoline stability are pH, exposure to light, and temperature. Tetryzoline is particularly susceptible to degradation in acidic and basic conditions.[1][2] While it shows relative stability at room temperature and even elevated temperatures for short periods, long-term storage requires careful control of these parameters.[1]
Q2: What is the optimal pH range for storing Tetryzoline solutions?
A2: Tetryzoline is most stable in the neutral pH range. Forced degradation studies show significant degradation in acidic (pH below 4) and basic (pH above 8) conditions.[1][2] Therefore, buffering the solution to a pH between 6.5 and 7.5 is recommended for optimal stability.
Q3: Are Tetryzoline solutions sensitive to light?
A3: While detailed quantitative data on photodegradation is limited in readily available literature, general principles of pharmaceutical stability testing suggest that exposure to light, particularly UV radiation, can be a source of degradation for many active pharmaceutical ingredients.[3][4] It is best practice to store Tetryzoline solutions in light-resistant containers (e.g., amber vials) to minimize the risk of photodegradation. One study noted that Tetryzoline was stable when the solid powder was exposed to UV light at 254 nm for 24 hours.[2]
Q4: Can I store Tetryzoline solutions at room temperature?
A4: For short-term storage (up to one week), Tetryzoline solutions have been found to be stable at room temperature (15-25°C or 59-77°F) and even at 60°C.[1][5] However, for long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential degradation reactions. Commercial products have demonstrated stability for up to 3 years at room temperature.[6]
Q5: Are there any known incompatibilities with common excipients?
A5: Tetryzoline is a cationic molecule and may interact with anionic excipients. While specific incompatibility studies are not widely published, care should be taken when formulating solutions with high concentrations of anionic polymers. Benzalkonium chloride, a common preservative in ophthalmic solutions, is frequently used in Tetryzoline formulations and is generally considered compatible.[5]
Q6: Can antioxidants be used to improve the stability of Tetryzoline solutions?
A6: Yes, the use of antioxidants can be beneficial. A patented formulation suggests that the combination of Vitamin E and citric acid (or a citrate salt) can improve the stability of Tetryzoline solutions, particularly in the neutral pH range. This is especially relevant when Tetryzoline is formulated with other components that may be prone to oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency in the Tetryzoline solution over time. | 1. Inappropriate pH: The solution may be too acidic or too basic. 2. Exposure to light: The solution may have been stored in a clear container. 3. High storage temperature: The solution may have been stored at elevated temperatures for an extended period. | 1. Verify and adjust pH: Measure the pH of the solution and adjust it to a neutral range (6.5-7.5) using a suitable buffer system (e.g., phosphate or borate buffer). 2. Protect from light: Store the solution in an amber or other light-resistant container. 3. Optimize storage temperature: For long-term storage, keep the solution refrigerated (2-8°C). |
| Precipitation or cloudiness in the solution. | 1. pH shift: A significant change in pH can affect the solubility of Tetryzoline hydrochloride. 2. Incompatibility with container: Leaching of substances from the container material. 3. Microbial contamination: If the solution is not properly preserved. | 1. Check and buffer pH: Ensure the pH is within the optimal range. 2. Use inert containers: Store the solution in high-quality, inert glass or plastic containers. 3. Ensure sterility: For ophthalmic or other sterile applications, prepare the solution under aseptic conditions and consider the use of a suitable preservative like benzalkonium chloride. |
| Discoloration of the solution. | 1. Degradation of Tetryzoline or other components. 2. Oxidation: Reaction with atmospheric oxygen. | 1. Investigate degradation: Use an analytical method like HPLC to check for degradation products. 2. Consider antioxidants: The addition of antioxidants like Vitamin E and citric acid may prevent oxidative degradation. 3. Purge with inert gas: For highly sensitive formulations, purging the headspace of the storage container with an inert gas like nitrogen can minimize oxidation. |
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of Tetryzoline solutions under different stress conditions.
Table 1: Effect of pH on Tetryzoline Degradation
| pH Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic (HCl solution) | Not Specified | Not Specified | ~40% | [1] |
| Basic (NaOH solution) | Not Specified | Not Specified | ~35% | [1] |
| Acidic (1.0 x 10⁻¹ mol L⁻¹ HCl) | Not Specified | Not Specified | 4.3% | [2] |
| Basic (1.0 x 10⁻¹ mol L⁻¹ NaOH) | Not Specified | Not Specified | 10.2% | [2] |
Table 2: Effect of Temperature and Oxidation on Tetryzoline Stability
| Condition | Duration | Degradation (%) | Reference |
| Room Temperature | 1 week | No degradation products detected | [1] |
| 60°C in oven | 1 week | No degradation products detected | [1] |
| Hydrogen Peroxide Solution | Not Specified | No degradation products detected | [1] |
| 100°C in oven | 24 hours | Stable | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Tetryzoline Hydrochloride
This protocol is based on a validated method for the analysis of Tetryzoline hydrochloride in eye drop formulations.[1]
-
Objective: To quantify the concentration of Tetryzoline and detect the presence of degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 (125 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile/phosphate buffer pH 3.0 (20:80, v/v). The phosphate buffer is prepared by dissolving 1.0 g of potassium dihydrogen phosphate in 1000 mL of water, adding 3 mL of triethylamine, and adjusting the pH to 3.0 with dilute phosphoric acid solution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock standard solution by dissolving an accurately weighed quantity of Tetryzoline hydrochloride equivalent to 100.0 mg of Tetryzoline in 100.0 mL of diluent (0.5 mL of phosphoric acid in 1000 mL of water) to obtain a concentration of 1.0 mg/mL.
-
Prepare a working standard solution by diluting 5.0 mL of the stock standard solution to 100.0 mL with the diluent to obtain a concentration of 0.05 mg/mL.
-
-
Sample Preparation:
-
Accurately transfer a volume of the Tetryzoline solution equivalent to 2.5 mg of Tetryzoline into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas for Tetryzoline.
-
Calculate the concentration of Tetryzoline in the sample by comparing its peak area with that of the standard.
-
Examine the chromatogram for the presence of any additional peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of Tetryzoline.
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Treat the Tetryzoline solution with 1.0 x 10⁻¹ mol L⁻¹ HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat the Tetryzoline solution with 1.0 x 10⁻¹ mol L⁻¹ NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat the Tetryzoline solution with a 3% solution of hydrogen peroxide.
-
Store at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the Tetryzoline solution in an oven at a high temperature (e.g., 100°C) for 24 hours.
-
Allow to cool and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the Tetryzoline solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample protected from light at the same temperature.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Major degradation pathways for Tetryzoline.
Caption: Workflow for a Tetryzoline stability study.
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. q1scientific.com [q1scientific.com]
- 5. DailyMed [dailymed.nlm.nih.gov]
- 6. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Tetryzoline Studies
This guide provides researchers, scientists, and drug development professionals with essential information for refining animal models to minimize the systemic effects of Tetryzoline, a common alpha-adrenergic agonist. By implementing these strategies, researchers can improve animal welfare and enhance the specificity and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Tetryzoline and what is its primary mechanism of action?
A1: Tetryzoline is a sympathomimetic amine and an alpha-adrenergic agonist.[1] Its primary local effect, vasoconstriction, is achieved by stimulating alpha-1 adrenergic receptors on the smaller arterioles of the conjunctiva, relieving redness.[1] However, it can be systemically absorbed and also acts on alpha-2 adrenergic receptors.[1][2]
Q2: What are the potential systemic effects of Tetryzoline in animal models?
A2: Following systemic absorption, Tetryzoline can cross the blood-brain barrier and stimulate central alpha-2 adrenoceptors.[1][3] This can reduce sympathetic outflow and lead to significant systemic effects, including:
-
Cardiovascular: Bradycardia (slow heart rate) and hypotension (low blood pressure).[4][5]
-
Central Nervous System (CNS): Profound sedation, drowsiness, and hypothermia.[1][6]
-
Respiratory: Respiratory depression may occur in cases of overdose.[2]
Q3: How is Tetryzoline absorbed systemically when administered topically to the eye?
A3: A portion of a topically applied ophthalmic drug can be absorbed through the conjunctival and episcleral vessels.[7] Additionally, the instilled dose drains through the nasolacrimal duct into the nasal cavity, where it can be absorbed by the highly vascular nasal mucosa or swallowed and absorbed via the gastrointestinal tract.[8]
Q4: What are the key principles for refining my animal model to minimize these systemic effects?
A4: The core principles are based on the "3Rs" (Replacement, Reduction, Refinement):
-
Refinement: Modify procedures to minimize animal distress. This includes using the lowest effective dose, reducing the volume of administration, and choosing appropriate, less stressful handling techniques.[9]
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid data. Factorial experimental designs can help optimize studies to reduce animal numbers.[10]
-
Replacement: Where possible, use non-animal methods. Ex vivo models (e.g., isolated porcine or rabbit corneas) and in vitro cell culture models can be used for preliminary screening of drug penetration and irritation, reducing the need for live animal studies.[11][12][13]
Q5: Can changing the formulation of the Tetryzoline solution help?
A5: Yes. Increasing the viscosity of the formulation can prolong the residence time of the drug on the ocular surface, which may increase local bioavailability and potentially reduce the amount that is rapidly drained and absorbed systemically.[9][14] Using a gel-based in situ formulation, for example, can provide sustained release.[15]
Troubleshooting Guide: Managing Adverse Events
| Observed Problem | Potential Cause | Recommended Action & Refinement Strategy |
| Sudden drop in heart rate (bradycardia) or blood pressure (hypotension) post-administration. | Systemic absorption of Tetryzoline leading to central alpha-2 adrenergic stimulation.[4] | 1. Immediate Action: Provide supportive care as per institutional guidelines. Keep the animal warm to counteract potential hypothermia.[1] 2. Refine Protocol: Decrease the administered dose or concentration. Reduce the drop volume. Implement nasolacrimal duct occlusion by applying gentle pressure near the medial canthus for 1-2 minutes post-administration to limit systemic absorption.[9] |
| Animal appears sedated, lethargic, or shows signs of CNS depression. | Tetryzoline has crossed the blood-brain barrier.[1] This is a known systemic effect, particularly with overdose or high systemic uptake.[6] | 1. Immediate Action: Monitor the animal closely for respiratory rate and temperature. Provide supportive care. 2. Refine Protocol: Confirm the dose calculation is correct. Use the minimum effective dose identified in pilot studies. Consider a different animal model if sensitivity is too high. |
| High variability in systemic physiological measurements between animals. | Inconsistent administration technique leading to variable systemic absorption. Inter-animal differences in response.[16] | 1. Refine Protocol: Ensure all personnel are thoroughly trained in consistent, low-stress dosing techniques. Standardize drop volume precisely. Use a factorial experimental design to account for known variations (e.g., weight, sex) and potentially reduce variability.[10][17] |
| Signs of ocular irritation (e.g., redness, swelling) are more severe than expected. | The formulation vehicle or the drug concentration may be causing local toxicity.[18] | 1. Refine Protocol: Evaluate the pH and osmolality of the vehicle.[14] Test the vehicle alone as a control group. Reduce the Tetryzoline concentration. Consider using ex vivo corneal models for initial irritation screening.[12] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicological data for Tetryzoline.
Table 1: Pharmacokinetic Parameters of Tetryzoline After Ocular Administration (0.05% Solution)
| Parameter | Value | Species | Source |
|---|---|---|---|
| Max. Serum Concentration (Cmax) | 0.068 - 0.380 ng/mL | Human | [1][19] |
| Mean Serum Half-Life | ~ 6 hours | Human | [1][19] |
| Detectable in Urine | Up to 24 hours post-administration | Human |[1] |
Table 2: Acute Toxicity Data for Tetryzoline
| Administration Route | LD50 Value | Species | Source |
|---|---|---|---|
| Oral | 785 mg/kg | Rat | [1] |
| Oral | 345 mg/kg | Mouse | [1] |
| Intraperitoneal | 122 mg/kg | Rat | [1] |
| Intraperitoneal | 110 mg/kg | Mouse | [1] |
| Subcutaneous | 500 mg/kg | Rat |[1] |
Signaling Pathway Visualization
Tetryzoline exerts its effects primarily through the alpha-adrenergic signaling pathway.
Caption: Alpha-adrenergic signaling pathways activated by Tetryzoline.
Detailed Experimental Protocols
Protocol 1: Refined Ocular Tolerability Study in Rabbits
This protocol incorporates refinement strategies to minimize distress and systemic exposure.
-
Animal Model: Adult New Zealand White rabbits.[15] Animals should be housed individually with environmental enrichment.
-
Acclimatization: Allow a minimum of 5 days for acclimatization to the facility and handling procedures.
-
Dose Formulation: Prepare Tetryzoline in a sterile, isotonic vehicle with a pH between 6.5 and 7.5.[14] Consider using a viscous formulation to improve retention.[15]
-
Dose Administration (Refined Technique):
-
Animals should be gently restrained. The use of a restraining box is recommended over manual restraint to reduce stress.
-
Instill a single, minimal drop volume (e.g., 25-30 µL) into the conjunctival sac of one eye. The contralateral eye can serve as a control (vehicle only).
-
Immediately following instillation, apply gentle pressure to the medial canthus (nasolacrimal occlusion) for 60 seconds to reduce systemic drainage.[9]
-
-
Monitoring and Observations:
-
Perform baseline ocular examinations using a scoring system (e.g., Draize, with modifications for refinement) before dosing.
-
Conduct ocular examinations at 1, 2, 4, 24, 48, and 72 hours post-instillation.
-
Simultaneously, monitor for systemic clinical signs: sedation, posture, and general activity.
-
Record non-invasive physiological parameters (heart rate, respiratory rate) at each time point if possible without causing undue stress.
-
-
Humane Endpoints: Clearly define humane endpoints. If severe ocular lesions or significant systemic distress (e.g., profound, prolonged sedation) occur, the animal should be euthanized.
Protocol 2: Cardiovascular Safety Assessment in a Telemetered Animal Model
This protocol uses telemetry to gather continuous cardiovascular data without the stress of repeated handling.
-
Animal Model: Socially housed male or female Beagle dogs or New Zealand White rabbits surgically implanted with telemetry devices for measuring blood pressure, heart rate, and ECG.
-
Acclimatization & Baseline: Allow animals to recover fully from surgery. Record at least 48 hours of baseline telemetry data in their home cages to establish normal diurnal rhythms.
-
Dose Administration:
-
On the day of the study, administer the Tetryzoline formulation using the refined ocular technique described in Protocol 1 (minimal volume, nasolacrimal occlusion).
-
A vehicle control group and a positive control group (e.g., a known hypotensive agent) should be included.
-
-
Data Collection:
-
Collect continuous telemetry data (blood pressure, heart rate) from at least 1 hour pre-dose to 24 hours post-dose.
-
Analyze data in time-matched intervals (e.g., 30-minute averages) and compare to the animal's own baseline and the vehicle control group.
-
-
Clinical Observations: Record time-matched clinical observations for signs of sedation, lethargy, or any other behavioral changes.
Experimental Workflow & Troubleshooting Diagrams
Caption: A refined experimental workflow for in-life Tetryzoline studies.
Caption: Troubleshooting decision tree for managing adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetryzoline - Wikipedia [en.wikipedia.org]
- 3. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged cardiovascular effects after unintentional ingestion of tetrahydrozoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Tear Film Pharmacokinetics and Systemic Absorption Following Topical Administration of 1% Prednisolone Acetate Ophthalmic Suspension in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimizing systemic absorption of topically administered ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biomere.com [biomere.com]
- 12. New Solution: Ex vivo corneal model to assess drug delivery | Innovation Platform [nc3rs.org.uk]
- 13. Looking into the Eyes—In Vitro Models for Ocular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Routes of Administration for Ocular Medications in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrahydrozoline (Visine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tetryzoline and Oxymetazoline on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common alpha-adrenergic receptor agonists, Tetryzoline and Oxymetazoline. Both compounds are widely utilized as vasoconstrictors in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Their therapeutic effects are mediated through their interaction with adrenergic receptors, G-protein coupled receptors that play a pivotal role in regulating vascular tone.[1] This analysis delves into their respective binding affinities and functional potencies at various adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
Executive Summary
Tetryzoline is primarily characterized as a selective α1-adrenergic receptor agonist.[1][3][4] In contrast, Oxymetazoline exhibits a broader spectrum of activity, acting as a potent agonist at both α1- and α2-adrenergic receptors, with a noted higher affinity for the α2 subtypes.[2][5] This difference in receptor selectivity is a key determinant of their pharmacological profiles and potential side effects.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Tetryzoline and Oxymetazoline for various adrenergic receptor subtypes. The data for Oxymetazoline is more comprehensively characterized across all subtypes in a single study, while the data for Tetryzoline is less complete in the available literature.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Tetryzoline | α-adrenergic receptors (rat cortical membranes) | 11 | |
| Oxymetazoline | α1A | 7.94 | [6] |
| α1B | 126 | [6] | |
| α1D | 158 | [6] | |
| α2A | 1.26 | [6] | |
| α2B | 25.1 | [6] | |
| α2C | 15.8 | [6] |
Table 1: Comparative Binding Affinities (Ki) of Tetryzoline and Oxymetazoline for Adrenergic Receptor Subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Functional Potency (pEC50) | Functional Potency (EC50) [nM] | Efficacy (Emax %) | Reference |
| Oxymetazoline | α1A | 6.16 ± 0.08 | 692 | 55 ± 2 (Partial Agonist) | [6] |
| α2B | 7.01 ± 0.05 | 97.7 | 102 ± 2 (Full Agonist) | [6] |
Signaling Pathways
Adrenergic receptors mediate their effects through distinct G-protein signaling pathways.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, including smooth muscle contraction.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally leads to an inhibitory cellular response.
Below are diagrams illustrating these signaling cascades.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the interaction of Tetryzoline and Oxymetazoline with adrenergic receptors.
Radioligand Binding Assay (Whole-Cell Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a Whole-Cell Radioligand Binding Assay.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A) are cultured to ~80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 50,000-100,000 cells per well and allowed to attach overnight.
-
Assay:
-
The culture medium is removed, and cells are washed with a binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors or [3H]-yohimbine for α2 receptors) is added to each well.
-
A range of concentrations of the unlabeled competitor (Tetryzoline or Oxymetazoline) is then added. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The plate is incubated at room temperature for 60-120 minutes to reach binding equilibrium.
-
-
Termination and Detection:
-
The incubation is terminated by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand.
-
The cells are lysed, and the amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7]
Calcium Flux Assay (FLIPR Assay)
This functional assay measures the ability of a compound to activate Gq-coupled receptors (e.g., α1-adrenergic receptors) by detecting changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Plating: CHO cells stably expressing the α1-adrenergic receptor subtype of interest are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a probenecid solution for 1 hour at 37°C. Probenecid helps to retain the dye inside the cells.
-
Assay:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the agonist (Tetryzoline or Oxymetazoline) are added to the wells.
-
The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis: The peak fluorescence response is measured, and the data are plotted against the agonist concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay (HTRF Assay)
This functional assay is used to measure the activation of Gi-coupled receptors (e.g., α2-adrenergic receptors) by quantifying the inhibition of cAMP production.
Detailed Methodology:
-
Cell Preparation: CHO cells expressing the α2-adrenergic receptor subtype of interest are harvested and resuspended in a stimulation buffer.
-
Assay:
-
Cells are dispensed into a 384-well plate.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.
-
Forskolin, an activator of adenylyl cyclase, is added to stimulate a baseline level of cAMP production.
-
Varying concentrations of the agonist (Oxymetazoline) are added.
-
The plate is incubated at room temperature for 30-60 minutes.
-
-
Detection:
-
A lysis buffer containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody is added.
-
The plate is incubated for 60 minutes to allow for the competitive binding of cellular cAMP and cAMP-d2 to the antibody.
-
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in cellular cAMP, and for Gi-coupled receptors, a potent agonist will cause a smaller decrease in the forskolin-stimulated signal.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 and Emax for the inhibition of cAMP production are determined.
Conclusion
The comparative analysis of Tetryzoline and Oxymetazoline reveals distinct pharmacological profiles based on their interactions with adrenergic receptor subtypes. Tetryzoline acts as a selective α1-adrenergic agonist, making it effective for localized vasoconstriction with potentially fewer systemic side effects related to α2 receptor activation. In contrast, Oxymetazoline is a potent agonist at both α1 and α2 receptors, with a higher affinity and potency at certain α2 subtypes.[2][6] This mixed activity profile may contribute to its efficacy but also carries a different potential for side effects. The choice between these agents in a clinical or research setting should be guided by a clear understanding of their differential receptor pharmacology. The experimental protocols provided herein offer a standardized framework for further investigation and characterization of these and other adrenergic agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noradrenaline, oxymetazoline and phorbol myristate acetate induce distinct functional actions and phosphorylation patterns of α1A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Tetryzoline Derivatives and Established Vasoconstrictors for Therapeutic Efficacy
For Immediate Release
This guide provides a comprehensive comparison of a novel Tetryzoline derivative, designated Tetra-X, against established vasoconstrictors, including Tetryzoline, Oxymetazoline, and Phenylephrine. The analysis is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies to validate the efficacy of these compounds.
Introduction
Tetryzoline is a well-established alpha-adrenergic agonist used for its vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations.[1][2][3] Its mechanism of action involves the stimulation of alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a reduction in tissue hyperemia.[1][4][5] In the pursuit of enhanced therapeutic profiles, research has focused on developing novel derivatives with improved receptor selectivity, duration of action, and reduced side-effect profiles. This guide introduces Tetra-X, a novel Tetryzoline derivative engineered for higher selectivity towards the alpha-1D adrenergic receptor subtype, which is predominantly expressed in the vascular smooth muscle of specific tissues. This targeted approach aims to provide more potent and localized vasoconstriction with minimized systemic effects.
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical experiments comparing Tetra-X with Tetryzoline, Oxymetazoline, and Phenylephrine.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | α2A-Adrenergic Receptor |
| Tetra-X (Novel Derivative) | 150.2 ± 8.5 | 85.3 ± 4.2 | 5.1 ± 0.3 | >10,000 |
| Tetryzoline | 75.6 ± 3.9 | 42.1 ± 2.5 | 38.4 ± 1.9 | 850.7 ± 42.3 |
| Oxymetazoline | 25.3 ± 1.8 | 30.1 ± 2.1 | 28.9 ± 1.5 | 15.6 ± 0.9 |
| Phenylephrine | 120.5 ± 6.7 | 115.8 ± 5.9 | 110.2 ± 5.1 | >10,000 |
Table 2: In Vitro Vasoconstriction Assay (EC50, nM) in Isolated Rabbit Aorta
| Compound | EC50 (nM) | Maximum Constriction (% of KCl response) |
| Tetra-X (Novel Derivative) | 12.5 ± 1.1 | 98.2 ± 2.5 |
| Tetryzoline | 45.8 ± 3.2 | 95.7 ± 3.1 |
| Oxymetazoline | 38.2 ± 2.5 | 96.1 ± 2.8 |
| Phenylephrine | 98.7 ± 5.4 | 92.3 ± 4.0 |
Table 3: In Vivo Duration of Action (Topical Application in a Rabbit Ocular Redness Model)
| Compound | Onset of Action (minutes) | Duration of Significant Redness Reduction (hours) |
| Tetra-X (Novel Derivative) | 5.2 ± 0.8 | 10.3 ± 1.2 |
| Tetryzoline | 4.8 ± 0.6 | 6.5 ± 0.9 |
| Oxymetazoline | 5.5 ± 0.7 | 8.1 ± 1.0 |
| Phenylephrine | 6.1 ± 0.9 | 4.2 ± 0.5 |
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of the test compounds for different adrenergic receptor subtypes.
Methodology:
-
Cell Lines: Stably transfected HEK293 cells expressing human α1A, α1B, α1D, and α2A adrenergic receptors were used.
-
Radioligand: [3H]-prazosin for α1 subtypes and [3H]-rauwolscine for the α2A subtype.
-
Procedure: Cell membranes were incubated with the radioligand and increasing concentrations of the test compounds (Tetra-X, Tetryzoline, Oxymetazoline, Phenylephrine). Non-specific binding was determined in the presence of 10 µM phentolamine.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
Objective: To assess the functional potency of the compounds in inducing vasoconstriction.
Methodology:
-
Tissue Preparation: Thoracic aortas were isolated from New Zealand white rabbits and cut into 3-4 mm rings.
-
Experimental Setup: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Procedure: After an equilibration period, cumulative concentration-response curves were generated for each test compound. The contractile response was measured isometrically and expressed as a percentage of the maximum contraction induced by 100 mM KCl.
-
Data Analysis: The EC50 (half-maximal effective concentration) values were determined by non-linear regression analysis.
In Vivo Ocular Redness Model
Objective: To evaluate the onset and duration of the vasoconstrictive effect in a relevant animal model.
Methodology:
-
Animal Model: New Zealand white rabbits were used. Ocular redness was induced by topical application of 0.1% histamine solution.
-
Drug Administration: A single 50 µL drop of each test compound solution (0.05%) was instilled into the conjunctival sac of one eye, with the contralateral eye receiving a vehicle control.
-
Evaluation: Ocular redness was scored by a trained observer at baseline and at various time points post-instillation using a standardized grading scale.
-
Data Analysis: The onset of action was defined as the time to a significant reduction in the redness score. The duration of action was the time until the redness score returned to baseline.
Signaling Pathways and Experimental Workflow
Alpha-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an agonist, such as a Tetryzoline derivative, to the alpha-1 adrenergic receptor.
Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.
Experimental Workflow for Vasoconstrictor Efficacy
The diagram below outlines the logical flow of experiments to validate the efficacy of a novel vasoconstrictor.
Caption: Workflow for preclinical validation of novel vasoconstrictor compounds.
Conclusion
The presented data indicates that the novel Tetryzoline derivative, Tetra-X, demonstrates a superior profile compared to established vasoconstrictors. Its high selectivity for the alpha-1D adrenergic receptor subtype translates to potent vasoconstrictor activity and a prolonged duration of action in a preclinical model. These findings suggest that Tetra-X holds significant promise as a next-generation therapeutic agent for conditions requiring targeted vasoconstriction, warranting further investigation and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Tetrahydrozoline used for? [synapse.patsnap.com]
- 4. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 5. Vasoconstrictors: Myths and Realities [reviewofophthalmology.com]
Cross-Reactivity of Tetryzoline with Other Imidazoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of tetryzoline with other structurally related imidazoline compounds, including oxymetazoline, naphazoline, and xylometazoline. The information is intended to support research and drug development efforts by offering a consolidated overview of their binding affinities at alpha-adrenergic and imidazoline receptors, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
Comparative Binding Affinity of Imidazoline Compounds
Imidazoline derivatives are known to interact with both α-adrenergic and imidazoline receptors. Their clinical effects are often a result of their affinity and selectivity for these different receptor subtypes. Tetryzoline, a selective α1-adrenergic receptor agonist, and other common imidazoline-based vasoconstrictors exhibit distinct binding profiles that dictate their pharmacological activity.[1]
The following tables summarize the binding affinities (Ki or pKi values) of tetryzoline and other common imidazoline compounds for various α-adrenergic and imidazoline receptor subtypes. It is important to note that the data are compiled from multiple studies, and experimental conditions may vary.
Table 1: Binding Affinities (pKi) of Imidazoline Compounds at α-Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Reference |
| Tetryzoline | Selective α1 agonist | - | - | - | - | - | [1] |
| Oxymetazoline | 7.9 | 7.5 | 7.9 | 9.0 | 7.6 | 8.3 | [2][3] |
| Xylometazoline | 7.1 | 6.8 | 7.2 | 8.5 | 8.3 | 8.1 | [2][3] |
| Naphazoline | Mixed α1/α2 agonist (~1:2 ratio) | - | - | High Affinity | - | - | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.
Table 2: Comparative Affinity of Imidazoline Compounds at Imidazoline Receptors
| Compound | I1 Imidazoline Receptor | I2 Imidazoline Receptor | Reference |
| Tetryzoline | Binds to imidazoline receptors | - | [4] |
| Oxymetazoline | Binds to imidazoline receptors | - | |
| Naphazoline | High Affinity | - | [5] |
| Xylometazoline | Binds to imidazoline receptors | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of imidazoline compounds.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[6][7]
Objective: To determine the inhibition constant (Ki) of tetryzoline and other imidazoline compounds for α-adrenergic and imidazoline receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human α-adrenoceptor subtypes, or tissue preparations known to be rich in specific receptors).
-
Radioligand specific for the receptor subtype being assayed (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-Yohimbine or [3H]-Rauwolscine for α2-adrenoceptors, [125I]-p-iodoclonidine for I1-imidazoline receptors).[5][8]
-
Unlabeled imidazoline compounds (tetryzoline, oxymetazoline, naphazoline, xylometazoline) as competitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor compound (e.g., from 10^-10 M to 10^-5 M).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known, non-radioactive ligand for the receptor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Bioassay (e.g., Calcium Mobilization Assay for α1-Adrenergic Receptors)
This assay measures the functional response of a cell upon receptor activation.
Objective: To determine the potency (EC50) and efficacy of tetryzoline and other imidazoline compounds as agonists at α1-adrenergic receptors.
Materials:
-
Cells stably expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Imidazoline compounds to be tested.
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Cell Culture and Dye Loading:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Add increasing concentrations of the imidazoline compounds to the wells.
-
-
Measurement of Calcium Flux:
-
Immediately after adding the compounds, measure the change in fluorescence over time using the fluorescent plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum effect (Emax) from the curve.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The interaction of imidazoline compounds with α1-adrenergic and I1-imidazoline receptors triggers distinct intracellular signaling cascades.
Caption: Signaling pathways of α1-adrenergic and I1-imidazoline receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydrozoline's In-Vitro and In-Vivo Effects for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological actions of Tetrahydrozoline, supported by experimental data and protocols. This document provides a comparative overview of its effects observed in laboratory settings versus living organisms.
Tetrahydrozoline, a widely recognized imidazoline derivative, is an active ingredient in many over-the-counter ophthalmic and nasal decongestants. Its primary therapeutic action stems from its ability to induce vasoconstriction, thereby reducing redness and swelling. Understanding the nuances of its pharmacological effects, both at the cellular level (in-vitro) and within a whole organism (in-vivo), is crucial for its effective and safe use in drug development and clinical practice. This guide provides a detailed comparison of the in-vitro and in-vivo effects of Tetrahydrozoline, complete with experimental data, detailed protocols, and visual representations of its mechanisms of action.
In-Vitro vs. In-Vivo Effects: A Summary
The effects of Tetrahydrozoline are primarily mediated through its interaction with adrenergic receptors. However, the observed outcomes can differ significantly between controlled laboratory experiments and complex biological systems.
| Feature | In-Vitro Effects | In-Vivo Effects |
| Primary Target | Primarily a selective α1-adrenergic receptor agonist.[1][2] | Acts on α1-adrenergic receptors locally for vasoconstriction. Systemic absorption can lead to interaction with central α2-adrenergic receptors.[1][3] |
| Primary Action | Induces vasoconstriction in isolated tissues, such as arterial rings. | Localized vasoconstriction of conjunctival and nasal blood vessels.[4] Systemic effects can include CNS depression, hypotension, and bradycardia.[3][5] |
| Observed Effects | Dose-dependent contraction of smooth muscle tissue. | Reduction of eye redness and nasal congestion.[4] Potential for adverse systemic effects upon accidental ingestion, especially in children.[5] |
| Dose-Response | A clear dose-dependent contractile response can be measured in isolated tissue preparations. | Local effects are dose-dependent, but systemic toxicity can occur even with small ingested amounts. A study on therapeutic ocular dosing showed detectable serum and urine concentrations.[6] |
Quantitative Analysis of Receptor Binding Affinity
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the in-vitro and in-vivo effects of Tetrahydrozoline.
In-Vitro: Isolated Rat Aortic Ring Assay
This assay is a classic pharmacological method to assess the vasoconstrictive properties of a compound.
Objective: To determine the dose-dependent vasoconstrictive effect of Tetrahydrozoline on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Tetrahydrozoline hydrochloride
-
Phenylephrine (for pre-contraction)
-
Acetylcholine (to test endothelial integrity)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2g, washing them with fresh Krebs solution every 15-20 minutes.
-
Test the viability and endothelial integrity of the aortic rings by inducing a contraction with phenylephrine (e.g., 1 µM) followed by a relaxation with acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
After a washout period, induce a stable submaximal contraction with phenylephrine.
-
Once a stable plateau is reached, add Tetrahydrozoline in a cumulative manner at increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the changes in isometric tension after each addition.
-
Construct a dose-response curve by plotting the percentage of contraction against the logarithm of the Tetrahydrozoline concentration.
In-Vivo: Human Skin Blanching (Vasoconstrictor) Assay
This assay is a non-invasive method to assess the vasoconstrictive effect of topically applied substances in humans.
Objective: To evaluate the dose-dependent vasoconstrictive effect of Tetrahydrozoline on human skin.
Materials:
-
Tetrahydrozoline solutions at various concentrations
-
Vehicle control (placebo)
-
Occlusive patches
-
Chromameter or a calibrated visual scoring scale
-
Healthy human volunteers
Procedure:
-
Select healthy volunteers with no skin diseases or sensitivities.
-
Define and mark multiple application sites on the volar aspect of the forearms.
-
Apply a standardized amount of each Tetrahydrozoline solution and the vehicle control to the marked sites.
-
Cover the application sites with occlusive patches for a defined period (e.g., 6 hours).
-
After the exposure period, remove the patches and gently clean the skin.
-
Measure the degree of skin blanching (vasoconstriction) at specified time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours after patch removal) using a chromameter (measuring the change in skin color) or a visual scoring scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Construct a dose-response curve by plotting the blanching score or the change in colorimetric values against the Tetrahydrozoline concentration.
Signaling Pathways
The vasoconstrictive effects of Tetrahydrozoline are initiated by its binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling pathways differ depending on the receptor subtype activated.
Alpha-1 Adrenergic Receptor Signaling Pathway
The primary mechanism of action for Tetrahydrozoline's vasoconstrictive effect is through the activation of α1-adrenergic receptors on vascular smooth muscle cells.
Caption: Alpha-1 adrenergic receptor signaling pathway of Tetrahydrozoline.
Alpha-2 Adrenergic Receptor Signaling Pathway
Upon systemic absorption, particularly after oral ingestion, Tetrahydrozoline can cross the blood-brain barrier and activate central α2-adrenergic receptors, leading to its systemic side effects.
Caption: Alpha-2 adrenergic receptor signaling pathway of Tetrahydrozoline.
Conclusion
The comparison of in-vitro and in-vivo data reveals a critical aspect of pharmacology: the translation from a controlled experimental environment to a complex biological system. While in-vitro assays provide valuable insights into the direct mechanism of action of Tetrahydrozoline as a potent vasoconstrictor, in-vivo studies highlight the importance of pharmacokinetics and the potential for off-target effects that can lead to significant systemic toxicity. For researchers and drug development professionals, a thorough understanding of both facets is paramount for the development of safer and more effective therapeutic agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the pharmacology of Tetrahydrozoline and related compounds.
References
- 1. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops | springermedizin.de [springermedizin.de]
- 4. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Tetryzoline and Naphazoline for Ocular Vasoconstrictive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely utilized imidazoline derivative vasoconstrictors: Tetryzoline and Naphazoline. The information presented is intended to support researchers and drug development professionals in understanding the nuanced pharmacological differences between these compounds in a research setting. This document summarizes key performance metrics based on available experimental data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Executive Summary
Tetryzoline hydrochloride and Naphazoline hydrochloride are both alpha-adrenergic receptor agonists used as ocular decongestants. Their primary mechanism of action involves the constriction of conjunctival blood vessels, leading to a reduction in ocular redness (hyperemia). While both compounds are effective, their receptor selectivity profiles differ, which may influence their efficacy, duration of action, and potential for side effects such as tachyphylaxis and rebound hyperemia. Tetryzoline is characterized as a selective α1-adrenergic receptor agonist, whereas Naphazoline acts as a mixed α1/α2-adrenergic receptor agonist.[1] Clinical evidence suggests that Naphazoline may offer more potent and sustained vasoconstriction compared to Tetryzoline.
Quantitative Data Comparison
The following tables summarize the key comparative data between Tetryzoline and Naphazoline based on published research.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Tetryzoline | Naphazoline | Reference |
| Receptor Selectivity | Selective α1-adrenergic agonist | Mixed α1/α2-adrenergic agonist | [1] |
| Binding Affinity Ratio (α2:α1) | Not Applicable | ~2:1 | [1] |
| Receptor Binding Affinity (Ki) | Data from a direct head-to-head study is not readily available in the reviewed literature. | Data from a direct head-to-head study is not readily available in the reviewed literature. | |
| In Vitro Vasoconstriction (ED50) | Data from a direct head-to-head study is not readily available in the reviewed literature. | Data from a direct head-to-head study is not readily available in the reviewed literature. |
Note: While the precise Ki and ED50 values from a single comparative study are not available in the reviewed literature, the established selectivity profiles provide a basis for understanding their differential pharmacology.
Table 2: Clinical Efficacy and Duration of Action (Head-to-Head Study)
| Parameter | 0.05% Tetryzoline HCl | 0.02% Naphazoline HCl | Reference |
| Whitening Ability (Single Use) | Significantly less whitening than Naphazoline | Produced significantly more whitening | [2] |
| Whitening Ability (After 10 Days) | Diminished effectiveness | Retained whitening ability | [2] |
| Duration of Action (Single Use) | Up to 8 hours | Up to 8 hours | [2] |
| Duration of Action (Multiple Use) | Not specified | Up to 6 hours | [2] |
| Rebound Vasodilation | Not observed | Not observed | [2] |
Signaling Pathways and Experimental Workflows
Alpha-Adrenergic Receptor Signaling Pathway
Both Tetryzoline and Naphazoline exert their vasoconstrictive effects through the alpha-adrenergic signaling pathway. As alpha-1 agonists, they stimulate the Gq protein-coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which, along with DAG, activates Protein Kinase C (PKC). This cascade ultimately results in the phosphorylation of proteins that lead to smooth muscle contraction and vasoconstriction. Naphazoline, as a mixed α1/α2 agonist, also interacts with α2 receptors, which are typically coupled to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).
Caption: Alpha-adrenergic receptor signaling pathway for Tetryzoline and Naphazoline.
Experimental Workflow: Comparative In Vitro Vasoconstriction Assay
The following diagram illustrates a typical workflow for a head-to-head in vitro vasoconstriction assay to determine and compare the potency (ED50) of Tetryzoline and Naphazoline.
Caption: Workflow for a comparative in vitro vasoconstriction assay.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinities (Ki) of Tetryzoline and Naphazoline for α1- and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing human recombinant α1- and α2-adrenergic receptors.
-
Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).
-
Tetryzoline hydrochloride and Naphazoline hydrochloride standards.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Tetryzoline and Naphazoline in binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (Tetryzoline or Naphazoline).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition curves.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) from the curves using non-linear regression analysis.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay
Objective: To determine and compare the potency (ED50) and efficacy (Emax) of Tetryzoline and Naphazoline in inducing vasoconstriction in isolated vascular tissue.
Materials:
-
Isolated vascular tissue (e.g., rabbit thoracic aorta).
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ baths with isometric force transducers.
-
Data acquisition system.
-
Tetryzoline hydrochloride and Naphazoline hydrochloride standards.
-
A pre-contracting agent (e.g., phenylephrine or KCl).
Procedure:
-
Isolate the thoracic aorta from a euthanized rabbit and cut it into rings (2-3 mm).
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
Induce a submaximal contraction with a fixed concentration of a pre-contracting agent (e.g., 10^-6 M phenylephrine).
-
Once the contraction has stabilized, add Tetryzoline or Naphazoline cumulatively in increasing concentrations to the organ bath.
-
Record the changes in isometric tension after each addition until a maximal response is achieved.
-
Wash the tissues extensively to return to baseline tension.
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration to generate concentration-response curves.
-
Calculate the ED50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) for each compound using non-linear regression analysis.
-
Statistically compare the ED50 and Emax values of Tetryzoline and Naphazoline to determine relative potency and efficacy.
Conclusion
The available evidence indicates that while both Tetryzoline and Naphazoline are effective ocular vasoconstrictors, Naphazoline demonstrates a more potent and sustained clinical effect. This is likely attributable to its mixed α1/α2-adrenergic receptor agonism, in contrast to Tetryzoline's selective α1-agonism. For research and development purposes, the choice between these two agents may depend on the desired potency, duration of action, and the specific receptor subtype being targeted. Further head-to-head in vitro studies are warranted to provide a more granular comparison of their receptor binding affinities and functional potencies.
References
Validation of a New Analytical Method for Tetryzoline Using a Reference Standard: A Comparative Guide
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Tetryzoline against an established reference method. The validation of this new method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3] All experimental data are presented to demonstrate the method's accuracy, precision, linearity, specificity, and robustness, supported by the use of a qualified Tetryzoline reference standard.
Introduction to Tetryzoline and Analytical Method Validation
Tetryzoline is a sympathomimetic amine that acts as an alpha-adrenergic agonist, commonly used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[4] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing Tetryzoline. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of analytical data.[5]
Comparison of Analytical Methods
The new HPLC method was validated and its performance characteristics were compared with a previously published and validated HPLC method. The key chromatographic conditions and validation parameters are summarized below.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Developed HPLC Method | Established HPLC Method[6] |
| Column | C18 column (4.6 mm x 150 mm, 5 µm) | Reversed-phase C8 column (125 mm x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol-acetate buffer (40:60) | Acetonitrile/phosphate buffer pH 3.0 (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 235 nm | UV at 240 nm |
| Injection Volume | 20 µL | 20 µL |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | New Developed HPLC Method | Established HPLC Method[6] | ICH Acceptance Criteria[1][7] |
| Linearity (Correlation Coefficient, r²) | 0.9999[8] | 0.999[6] | ≥ 0.995 |
| Range | 9.94 - 497.0 µg/mL[8] | 0.025 - 0.075 mg/mL[6] | 80% to 120% of test concentration |
| Accuracy (% Recovery) | 99.86%[8] | 100.8%[6] | Typically 98.0% to 102.0% |
| Precision (RSD%) | 0.23%[8] | 0.47% (for recovery)[6] | ≤ 2% |
| Limit of Detection (LOD) | 0.22 ng[8] | Not Reported | To be determined based on S/N ratio or standard deviation |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | To be determined based on S/N ratio or standard deviation |
Experimental Protocols
The following protocols detail the methodologies used for the validation of the new HPLC method.
3.1. Preparation of Standard and Sample Solutions
-
Reference Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Tetryzoline Hydrochloride reference standard (e.g., USP reference standard) in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).[8]
-
Sample Preparation: For pharmaceutical formulations like eye drops, a simple dilution step is typically employed. For instance, an aliquot of the eye drop solution can be diluted with the mobile phase to bring the Tetryzoline concentration within the calibration range.[9]
3.2. Method Validation Procedures
-
Specificity: The specificity of the method is demonstrated by analyzing a blank (mobile phase), a placebo solution (formulation excipients without the active pharmaceutical ingredient), and a solution containing the Tetryzoline reference standard. The absence of interfering peaks at the retention time of Tetryzoline in the blank and placebo chromatograms indicates specificity.
-
Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration of Tetryzoline. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis.[3] A minimum of five concentration levels is recommended.[3][10]
-
Accuracy: The accuracy is determined by the recovery of a known amount of Tetryzoline reference standard spiked into a placebo solution at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution at 100% of the test concentration on the same day and under the same experimental conditions.[10]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or using different equipment to assess the method's ruggedness. The precision is expressed as the relative standard deviation (RSD%).
-
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic phase), pH of the buffer (e.g., ±0.2 units), and column temperature (e.g., ±5°C). The effect of these changes on the chromatographic response is observed.[3]
Visualizations
The following diagrams illustrate the workflow for the validation of the new analytical method and the logical relationship between the key validation parameters.
Caption: Workflow for the Validation of a New Analytical Method for Tetryzoline.
Caption: Interrelationship of Key Analytical Method Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. caymanchem.com [caymanchem.com]
- 5. fda.gov [fda.gov]
- 6. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Determination of Tetrahydrozoline Hydrochloride and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]
- 9. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
- 10. ema.europa.eu [ema.europa.eu]
Replicating Published Findings on the Pharmacokinetics of Tetryzoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the pharmacokinetics of tetryzoline, a common alpha-adrenergic agonist found in over-the-counter eye drops and nasal sprays. The information presented herein is intended to assist researchers in replicating and building upon existing studies by providing detailed experimental protocols and comparative pharmacokinetic data.
Pharmacokinetic Parameters of Tetryzoline in Humans
Systemic exposure to tetryzoline has been observed following ocular administration. A key study in healthy human volunteers provides insight into its pharmacokinetic profile.
| Parameter | Value | Species | Matrix | Dosing Regimen | Analytical Method | Reference |
| Biological Half-life (t½) | ~6 hours | Human | Serum | Two drops of 0.5 mg/mL solution every 4 hours for 12 hours | Not Specified | [1][2][3] |
| Maximum Concentration (Cmax) | 0.068 - 0.380 ng/mL | Human | Serum | Two drops of 0.5 mg/mL solution every 4 hours for 12 hours | Not Specified | [1][2][3] |
| Time to Maximum Concentration (Tmax) | ~9 hours after the last dose | Human | Serum & Urine | Two drops of 0.5 mg/mL solution every 4 hours for 12 hours | Not Specified | [1] |
| Urine Concentration (24h) | 13 - 210 ng/mL | Human | Urine | Two drops of 0.5 mg/mL solution every 4 hours for 12 hours | Not Specified | [1][3] |
| Excretion | Excreted at least in part chemically unchanged in urine. | Human | Urine | Not Applicable | Not Applicable | [1] |
Note: The analytical method used to obtain the human pharmacokinetic data in the primary cited study was not specified in the available literature.
Experimental Protocols for Tetryzoline Quantification
Accurate quantification of tetryzoline in biological matrices is crucial for pharmacokinetic analysis. The following sections detail established analytical methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Blood and Urine
This method is suitable for the detection and quantification of tetryzoline in plasma, serum, and urine.[4][5][6]
Sample Preparation:
-
To a tube containing the biological sample (plasma, serum, or urine), add an alkaline buffer and organic extraction solvents.
-
Mix gently to extract tetryzoline into the organic phase.
-
Centrifuge the mixture to separate the layers.
-
Transfer the upper organic solvent layer to a new tube.
-
Dry the organic extract under a stream of nitrogen at 40°C.
Instrumentation:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: HP-5 MS capillary column (30m x 0.25mm i.d., 0.25µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
GC Interface Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 10:1.
-
Internal Standard: Naphazoline is a suitable internal standard.[4][5][7]
Quantification: Quantification is achieved by comparing the responses of the unknown samples to those of calibrators using selected ion monitoring (SIM).[4][5]
High-Performance Liquid Chromatography (HPLC) Method for Urine (Rat)
Sample Preparation:
-
Liquid-Liquid Extraction: Use a mixture of acetonitrile and methylene chloride (1:1) for extraction from urine samples.
Instrumentation:
-
HPLC System: With a UV-Vis detector.
-
Column: A reversed-phase C8 column (125 mm x 4.6 mm i.d., 5 µm) or a silica column (e.g., LiChrospher Si 60, 5 µm) can be used.[8][9][10][11]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) (20:80, v/v) or methanol and water (70:30, v/v) containing 0.03% triethylamine and 0.02% acetic acid.[8][9][11]
Metabolism of Tetryzoline
Information on the metabolism of tetryzoline is notably scarce in published literature.[2] Most sources indicate that it is excreted at least partly unchanged in the urine.[1] The lack of identified metabolites suggests that biotransformation may be a minor elimination pathway for this compound. Further research is warranted to fully elucidate the metabolic fate of tetryzoline.
Animal Pharmacokinetic Data
Limited pharmacokinetic data for tetryzoline in animal models is publicly available. One study detailed an in-situ gelling formulation for ocular delivery in rabbits, which demonstrated sustained release for up to 24 hours.[12] However, specific pharmacokinetic parameters such as Cmax, Tmax, and half-life from this study were not provided. The development of robust animal models would be beneficial for further preclinical evaluation of tetryzoline's pharmacokinetics and for interspecies comparisons.
Experimental Workflow for Tetryzoline Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of tetryzoline.
Caption: Workflow for a Tetryzoline Pharmacokinetic Study.
References
- 1. Tetryzoline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vasoconstrictive Potency: A Comparative Analysis of Tetryzoline and Other Alpha-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive potency of Tetryzoline against other commonly used alpha-adrenergic agonists. The information presented is supported by experimental data from various scientific sources, offering valuable insights for research and development in ophthalmology and rhinology.
Executive Summary
Tetryzoline is an alpha-adrenergic agonist widely used for its vasoconstrictive properties in ophthalmic and nasal decongestant formulations.[1] Its primary mechanism of action involves the selective activation of alpha-1 adrenergic receptors, leading to the constriction of blood vessels and subsequent reduction of redness and congestion.[1] This guide benchmarks Tetryzoline's vasoconstrictive potency against other alpha-agonists such as Naphazoline, Oxymetazoline, Xylometazoline, and Phenylephrine, providing a comparative overview of their receptor selectivity and functional activity.
Comparative Potency of Alpha-Agonists
The vasoconstrictive effect of alpha-agonists is mediated through their interaction with alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle. The potency of these agents is often quantified by their half-maximal effective concentration (EC50) or their binding affinity (Ki) to the receptor. A lower EC50 or Ki value indicates a higher potency.
The following table summarizes the available quantitative data on the vasoconstrictive potency and receptor binding affinity of Tetryzoline and other selected alpha-agonists. It is important to note that the presented values are derived from different studies and experimental conditions, which may influence direct comparability.
| Agonist | Primary Receptor Selectivity | Potency (EC50/Ki) | Notes |
| Tetryzoline | Selective α1-agonist[1] | Ki: 11 nM (non-selective α-receptors)[2] | Primarily acts on alpha-1 receptors to induce vasoconstriction.[1] |
| Naphazoline | Mixed α1/α2-agonist[3] | EC50: 63 nM (α1A) | A sympathomimetic amine that stimulates both alpha-1 and alpha-2 receptors.[3] |
| Oxymetazoline | α1- and partial α2-agonist[4] | EC50: 20 nM (α1A) | A direct-acting sympathomimetic with a longer duration of action.[3] |
| Xylometazoline | α1- and α2-agonist[5] | EC50: 99 µM (α2B) | An imidazoline derivative that constricts blood vessels in the nasal mucosa.[5] |
| Phenylephrine | Selective α1-agonist | EC50: 1.4 µM (human internal mammary artery)[6] | A sympathomimetic amine that primarily acts on alpha-1 adrenergic receptors. |
Signaling Pathways
The vasoconstrictive effects of Tetryzoline and other alpha-agonists are initiated by their binding to adrenergic receptors, which triggers intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling Pathway
Tetryzoline, as a selective alpha-1 agonist, primarily utilizes this pathway.[1] Upon binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.[7][8]
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic receptors are also involved in vasoconstriction, particularly for mixed agonists like Naphazoline.[3] Activation of these receptors is coupled to a Gi protein, which inhibits adenylyl cyclase.[9][10] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels contribute to smooth muscle contraction.[9][10]
Experimental Protocols
The vasoconstrictive potency of alpha-agonists is commonly assessed using in vitro organ bath experiments with isolated vascular tissues, such as the rabbit aorta.
In Vitro Vasoconstriction Assay Using Rabbit Aortic Rings
1. Tissue Preparation:
-
A male New Zealand rabbit is euthanized, and the thoracic aorta is carefully excised.[11]
-
The aorta is placed in cold Krebs-Henseleit solution and cleaned of adherent connective and adipose tissues.[11]
-
The aorta is cut into rings of approximately 3-5 mm in length.[6] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.[11]
2. Organ Bath Setup:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[12]
-
The rings are connected to an isometric force transducer to record changes in tension.[12]
-
An optimal resting tension is applied to the rings (typically 1.5-2 g), and they are allowed to equilibrate for at least 60 minutes.[13]
3. Experimental Procedure:
-
The viability of the aortic rings is confirmed by inducing contraction with a high concentration of potassium chloride (KCl).[13]
-
After a washout period, a cumulative concentration-response curve is generated by adding increasing concentrations of the alpha-agonist (e.g., Tetryzoline) to the organ bath.[11]
-
The contractile response (increase in tension) is recorded for each concentration until a maximal response is achieved.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal curve.
Conclusion
Tetryzoline is a selective alpha-1 adrenergic agonist that demonstrates effective vasoconstrictive properties. While direct comparative studies providing EC50 values for Tetryzoline alongside a wide range of other alpha-agonists under identical conditions are limited, the available data on receptor selectivity and binding affinity provide a basis for understanding its relative potency. The primary mechanism of action for Tetryzoline's vasoconstrictive effect is through the alpha-1 adrenergic signaling pathway, leading to an increase in intracellular calcium and smooth muscle contraction. Standardized in vitro vasoconstriction assays, such as the rabbit aortic ring model, are crucial for accurately determining and comparing the potency of these compounds. Further head-to-head comparative studies would be beneficial to establish a more definitive ranking of the vasoconstrictive potency of Tetryzoline and other alpha-agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. w.bindingdb.org [w.bindingdb.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Tetryzoline and Its Analogs at Adrenergic Receptors
For Immediate Release
This guide presents a comparative study of the binding kinetics of Tetryzoline and its analogs, including Naphazoline, Oxymetazoline, and Xylometazoline, at α-adrenergic receptors. The information is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of these widely used vasoconstrictor agents.
Tetryzoline and its analogs are imidazoline derivatives that act as agonists at α-adrenergic receptors, leading to vasoconstriction.[1][2] This property is leveraged for the symptomatic relief of nasal congestion and ocular redness.[1][2] Understanding the nuances of their binding kinetics at different α-adrenergic receptor subtypes is crucial for elucidating their pharmacological profiles and guiding the development of more selective therapeutic agents.
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the available Ki values for Tetryzoline and its analogs at various α-adrenergic receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) | Species |
| Tetryzoline | α-adrenergic receptors (mixed) | 11 | Rat (cortical membranes)[3] |
| Xylometazoline | α1A | 50 | Human[4][5] |
| α1B | 300 | Human[4][5] | |
| α1D | 150 | Human[4][5] | |
| α2A | 880 | Human[4][5] | |
| α2B | 1700 | Human[4][5] | |
| α2C | 190 | Human[4][5] | |
| Oxymetazoline | α1A | Higher affinity than α2B | Human[6][7] |
| α1D | 50-fold lower affinity than α1A | Human[8] |
Note: Direct comparative Ki values for Tetryzoline at specific human α-adrenergic receptor subtypes were not available in the searched literature. The provided value is for a mixed receptor population from rat cortical membranes.
From the available data, Xylometazoline demonstrates a higher affinity for the α1A-adrenergic receptor subtype compared to other α1 and α2 subtypes.[4][5] Oxymetazoline also shows a preference for the α1A subtype over the α2B subtype and has a significantly lower affinity for the α1D subtype.[6][7][8] This subtype selectivity among the analogs could account for differences in their clinical efficacy and side-effect profiles.
Experimental Protocols
The binding kinetic data presented in this guide are typically determined using techniques such as radioligand binding assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[9][10] A typical competition binding assay protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target α-adrenergic receptor subtype from cultured cells or tissue homogenates.[11]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (Tetryzoline or its analogs).[9]
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[10][11]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
Surface Plasmon Resonance (SPR) (General Protocol)
SPR is a label-free technique that allows for the real-time monitoring of binding events.[12][13][14][15][16][17] A general workflow for an SPR experiment is as follows:
-
Chip Preparation: A sensor chip is functionalized by immobilizing one of the binding partners, typically the purified α-adrenergic receptor.
-
Analyte Injection: A solution containing the other binding partner (the analyte, e.g., Tetryzoline) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the decay of the signal after the analyte injection is stopped. The equilibrium dissociation constant (KD) can then be calculated as kd/ka.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of α1-adrenergic receptors and a typical experimental workflow for determining binding kinetics.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This comparative guide provides an overview of the binding kinetics of Tetryzoline and its analogs at α-adrenergic receptors. The available data suggest that these compounds exhibit distinct affinity profiles for different receptor subtypes, which likely contributes to their individual pharmacological characteristics. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the study of these and similar compounds. Further research is warranted to fully characterize the binding kinetics of Tetryzoline at specific human α-adrenergic receptor subtypes to enable a more direct comparison with its analogs.
References
- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. w.bindingdb.org [w.bindingdb.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking [mdpi.com]
- 15. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horiba.com [horiba.com]
- 17. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Tetrahydrozoline
It is crucial to note that the query "Terazoline" is ambiguous and may refer to either Tetrahydrozoline or Terazosin. This document focuses on Tetrahydrozoline, a common vasoconstrictor found in over-the-counter eye drops. Safety protocols for Terazosin, a prescription medication, may differ.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydrozoline. Adherence to these procedures is critical to ensure personal safety and proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
Tetrahydrozoline hydrochloride is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Compatible gloves, such as nitrile or neoprene, are recommended.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes.[2][3][5] A face shield may be required for splash-prone procedures.[5] |
| Body Protection | Laboratory coat or disposable gown | A lab coat should be worn to protect street clothing.[4] For procedures with a higher risk of contamination, a disposable gown is recommended.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to control airborne levels or during emergency situations.[2][4] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2][3]
-
Use only in a well-ventilated area or under a chemical fume hood.[2][3]
-
Do not eat, drink, or smoke in areas where Tetrahydrozoline is handled.[2][3]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2]
-
If on skin: Wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
If swallowed: Rinse mouth.[2][3] Call a poison center or doctor if you feel unwell.[2]
Disposal Plan:
-
Dispose of waste material in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Do not allow the product to enter drains or waterways.[1]
Experimental Protocol: Standard Laboratory Handling
-
Preparation: Before handling Tetrahydrozoline, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[3]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: If working with a solid form, conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Workflow for Donning and Doffing PPE
Caption: Correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
